2-Bromo-5-methylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLOOGOFKSUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227308 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-58-2 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylthiophene is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed to be a valuable resource for professionals in research and development. The bromine atom at the 2-position and the methyl group at the 5-position offer distinct sites for functionalization, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₅BrS |
| Molecular Weight | 177.06 g/mol [2][3] |
| CAS Number | 765-58-2[2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 65 °C at 15 mmHg[2] |
| Density | 1.552 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.569[2] |
| Solubility | Sparingly soluble in water. |
| Flash Point | 78.3 °C (closed cup)[2] |
| Storage Temperature | 2-8°C[2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.4 | s | - | -CH₃ |
| 6.6 | d | 3.6 | H-4 |
| 6.9 | d | 3.6 | H-3 |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 15.3 | -CH₃ |
| 111.8 | C-2 |
| 125.7 | C-4 |
| 129.8 | C-3 |
| 140.1 | C-5 |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | Aromatic C-H stretch |
| 3000-2850 | s | Alkane C-H stretch |
| 1600-1475 | w-m | Aromatic C=C stretch |
| 1450 & 1375 | m | -CH₃ bend |
| 800-600 | s | C-Br stretch |
Reactivity and Key Transformations
This compound is a valuable synthon due to its susceptibility to a variety of chemical reactions, primarily centered around the reactivity of the C-Br bond. Key transformations include Suzuki coupling, Grignard reagent formation, and lithiation, which open avenues for the introduction of diverse functional groups.
Experimental Work-flow for Functionalization
Experimental Protocols
The following sections provide detailed methodologies for the key reactions of this compound. These protocols are based on established procedures and can be adapted for specific research needs.
Suzuki Coupling Reaction
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (B91453)/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Grignard Reaction
The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which is a potent nucleophile for forming new carbon-carbon bonds.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for initiation)
-
Nitrogen or Argon gas
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent, 5-methyl-2-thienylmagnesium bromide, is ready for reaction with various electrophiles.
Lithiation Reaction
Lithiation of this compound via lithium-halogen exchange provides a highly reactive organolithium intermediate for subsequent reactions with electrophiles.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Add this compound (1.0 equivalent) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
The resulting 5-methyl-2-lithiothiophene is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).
-
For the electrophilic quench, add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Information
This compound is a combustible liquid and should be handled with care. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations such as Suzuki coupling, Grignard reactions, and lithiation, make it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methylthiophene (CAS: 765-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block crucial in organic synthesis. This document details its chemical and physical properties, safety information, synthesis, and key applications in cross-coupling reactions, with a focus on its relevance to drug discovery and materials science.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a strong odor. It is a key intermediate in the synthesis of a wide range of more complex molecules.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 765-58-2 | [3] |
| Molecular Formula | C₅H₅BrS | [4] |
| Molecular Weight | 177.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 65 °C at 15 mmHg | [3] |
| Density | 1.552 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.569 | [3] |
| Solubility | Sparingly soluble in water. | |
| Storage Temperature | 2-8°C |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2) |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) |
Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS) as the bromine source.
Experimental Protocol: Bromination of 2-methylthiophene
Materials:
-
2-methylthiophene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-methylthiophene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
The reaction mixture is then heated to reflux and stirred for several hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide (B58015) byproduct is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Note: This is a general procedure and may require optimization for specific laboratory conditions.
Key Reactions and Applications in Drug Development
The bromine atom on the thiophene (B33073) ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings.[1] These reactions are fundamental for creating carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and functional materials.[1][2]
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of aryl-aryl bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.
Materials:
-
This compound
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and quench.
-
Perform a standard workup and extraction.
-
Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling is the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.
Materials:
-
This compound
-
Organozinc reagent
-
Palladium or Nickel catalyst
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
In an inert atmosphere, add the catalyst to a reaction vessel.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent.
-
Add the organozinc reagent (1.5 equivalents).
-
Stir the mixture at room temperature or with heating.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction upon completion.
-
Perform an aqueous workup and extraction.
-
Purify the product by column chromatography.
Application in the Synthesis of Olanzapine (B1677200)
While this compound is not a direct precursor, the structurally similar compound, 5-methyl-2-amino-3-cyanothiophene, is a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine.[5][6] This highlights the importance of the substituted thiophene core in the development of pharmaceuticals.
The synthesis involves the reaction of 5-methyl-2-amino-3-cyanothiophene with o-fluoronitrobenzene, followed by reduction and cyclization steps to form the core structure of Olanzapine.[5][6]
Biological Activity of Derivatives
Derivatives of this compound have shown promising biological activities. For instance, certain 2-aryl-5-(bromomethyl)thiophene derivatives have been synthesized and evaluated for their antithrombotic and haemolytic activities.[7] One study reported that a novel thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, exhibited selective cytotoxicity against several cancer cell lines, including LnCap, HepG2, and Caco-2, with EC50 values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively.[8] This compound was also shown to induce apoptosis in cancer cells.[8]
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound. While a full spectrum is not provided here, typical ¹H and ¹³C NMR chemical shifts for similar 2-bromothiophene (B119243) structures are referenced below for guidance.
¹H NMR (CDCl₃): The proton signals for the thiophene ring typically appear in the aromatic region. For 2-bromothiophene, the protons are observed at approximately δ 6.9-7.2 ppm. The methyl protons of this compound would be expected to appear as a singlet further upfield.
¹³C NMR (CDCl₃): The carbon signals for the thiophene ring are expected in the aromatic region of the spectrum.
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity in cross-coupling reactions makes it a key intermediate for the synthesis of a wide array of compounds with applications in pharmaceuticals and materials science. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this important chemical compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 765-58-2 [chemicalbook.com]
- 4. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102225941A - Preparation method of antipsychotic drug olanzapine - Google Patents [patents.google.com]
- 6. CN102250116A - Preparation method of olanzapine - Google Patents [patents.google.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure and IUPAC name of 2-Bromo-5-methylthiophene
An In-depth Technical Guide to 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring functionalized with both a reactive bromine atom and a methyl group, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, supported by detailed experimental protocols and data presented for clarity and practical use in a research and development setting.
Structure and Nomenclature
The core structure of this compound consists of a five-membered thiophene ring. A bromine atom is substituted at the 2-position, and a methyl group is at the 5-position.
-
IUPAC Name: this compound[4]
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 765-58-2 | [1][4][5] |
| EC Number | 212-151-1 | [4][5] |
| PubChem CID | 69831 | [4] |
| Molecular Weight | 177.06 g/mol | [4][5] |
| Exact Mass | 175.92953 Da | [1][4] |
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to yellow liquid with a strong odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to yellow liquid | Ambient | [1] |
| Density | 1.552 g/mL | at 25 °C | [5][6] |
| Boiling Point | 65 °C | at 15 mmHg | [5][6] |
| Refractive Index | 1.569 | n20/D | [5][6] |
| Flash Point | 78.3 °C (172.9 °F) | Closed cup | [5] |
| Water Solubility | 0.39 g/L | at 20 °C | [1] |
Table 3: Spectroscopic Data Summary
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Experimental spectra are available through various databases.
| Spectroscopy Type | Database / Source | Remarks |
| FTIR | SpectraBase, PubChem | Data available from neat or thin-film samples.[4][7] |
| Raman | PubChem | FT-Raman spectrum available.[4] |
| NMR | PubChem (via NMRShiftDB) | Proton (¹H) and Carbon (¹³C) NMR data are available for structural elucidation.[4] |
| Mass Spec | NIST Mass Spectrometry Data Center | Mass spectral data for molecular weight confirmation.[4] |
Synthesis and Reactions
Synthesis Workflow
A common and effective method for the synthesis of this compound is the electrophilic bromination of 2-methylthiophene (B1210033) using a brominating agent such as N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent like acetic acid or a chlorinated solvent.
Caption: Synthetic workflow for this compound.
Role in Cross-Coupling Reactions
This compound is a key substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[2] These reactions are fundamental for creating C-C bonds, enabling the synthesis of complex conjugated molecules used in materials science and medicinal chemistry.[2][3]
Caption: Role in Suzuki cross-coupling reactions.
Experimental Protocols
Synthesis Protocol (Illustrative)
This protocol is adapted from a general procedure for the bromination of activated thiophenes.[8]
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer, add 2-methylthiophene (1.0 eq.).
-
Reagents: Add a suitable solvent, such as glacial acetic acid.
-
Bromination: Cool the mixture in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis Workflow
The following protocols are generalized for the acquisition of key spectroscopic data for structural verification.[9]
Caption: General workflow for spectroscopic analysis.
Safety and Handling
This compound is a chemical that must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][10] |
| H315 | Causes skin irritation | [4][10] |
| H319 | Causes serious eye irritation | [4][10] |
| H335 | May cause respiratory irritation | [10] |
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11] Keep the container tightly closed.[11] The product may be supplied with stabilizers such as copper chips or sodium bicarbonate.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, remove contaminated clothing and rinse skin with water.[12] If swallowed or inhaled, seek immediate medical attention.[11][12]
Conclusion
This compound is a high-value chemical intermediate with significant applications in synthetic chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable pathway for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in research and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 765-58-2 [sigmaaldrich.com]
- 6. This compound | 765-58-2 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemical-label.com [chemical-label.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylthiophene from 2-methylthiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylthiophene from 2-methylthiophene (B1210033). It details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques. Quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding of this important chemical transformation. This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility stems from the thiophene (B33073) ring's electronic properties and the presence of both a bromine atom and a methyl group, which allow for diverse chemical modifications.[1][2] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental for constructing complex organic molecules.[1]
Synthetic Pathway and Mechanism
The synthesis of this compound from 2-methylthiophene is typically achieved through an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich, making it susceptible to attack by electrophiles. The methyl group at the 2-position is an activating group and directs the incoming electrophile (bromine) primarily to the 5-position (alpha-position) due to resonance stabilization of the intermediate carbocation (the sigma complex).
Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and liquid bromine (Br₂).
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-methylthiophene proceeds via a classic electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂) generates a bromine electrophile (Br⁺). In the case of NBS, a trace amount of HBr or an acid catalyst can facilitate the release of Br⁺.
-
Nucleophilic Attack: The π-electrons of the thiophene ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the C5 position.
-
Deprotonation: A base (e.g., the succinimide (B58015) anion from NBS or a solvent molecule) removes the proton from the C5 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.
Computational studies using density functional theory (DFT) on the bromination of thiophenes with NBS support a mechanism involving the formation of a bromonium ion intermediate.[3][4]
Caption: Electrophilic substitution mechanism for the bromination of 2-methylthiophene.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below, using two common brominating agents.
Method A: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for the regioselective bromination of thiophenes and other electron-rich aromatic compounds.[5] This method is often preferred due to its milder reaction conditions and easier handling compared to liquid bromine.
Protocol:
-
Reaction Setup: To a solution of 2-methylthiophene (1 equivalent) in a suitable solvent such as chloroform, acetonitrile, or a mixture of tetrahydrofuran (B95107) and acetic acid, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature or 0 °C.[5] The reaction flask should be protected from light, for instance, by wrapping it in aluminum foil.[5]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with water or a saturated solution of sodium bisulfite.[6] The mixture is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[6]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[5] The crude product is then purified.
Method B: Bromination using Liquid Bromine (Br₂)
Direct bromination using liquid bromine is another effective method, often carried out in the presence of an acid.
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 2-methylthiophene (1 equivalent) in a solvent such as acetic acid or formic acid and water.[6]
-
Reagent Addition: Cool the mixture to 0-5 °C.[6] Slowly add liquid bromine (1 equivalent) to the solution while maintaining the low temperature.
-
Reaction and Work-up: After the addition is complete, the reaction is stirred, sometimes under reflux, for 1 to 3 hours.[6] The reaction is then quenched by adding a saturated solution of sodium bisulfite to neutralize any remaining bromine.[6]
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are washed, dried, and concentrated under reduced pressure to yield the crude product.[6]
Data Presentation
The following table summarizes quantitative data from various reported syntheses.
| Parameter | Method A (NBS) | Method B (Br₂) | Reference(s) |
| Starting Material | 2-Methylthiophene | 2-Methylthiophene | [5][6] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | [5][6] |
| Stoichiometry | 1.0 - 1.1 eq. NBS | 1.0 - 2.0 eq. Br₂ | [5][6] |
| Solvent | Chloroform / Acetonitrile | Formic Acid / Water | [5][6] |
| Temperature | 0 °C to Room Temperature | 0 - 5 °C (addition), then Reflux | [6] |
| Reaction Time | 30 minutes - 3 hours | 1 - 3 hours | [6] |
| Purity (Crude) | Not specified | ~95% | [6] |
| Yield | High (e.g., 99% for similar substrate) | ~93% | [6] |
Purification
Purification of the crude this compound is crucial to remove unreacted starting material, the minor 2-bromo-4-methylthiophene (B1283163) isomer, and any dibrominated byproducts.
-
Silica Gel Column Chromatography: This is a common and effective method for purification. A non-polar eluent system, such as hexane, is typically used.[7] The separation of isomers can be challenging due to similar polarities.[8][9]
-
Vacuum Distillation: Given that this compound is a liquid, vacuum distillation can be an effective technique for purification, especially for removing non-volatile impurities or compounds with significantly different boiling points.[7][8]
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationships in Synthesis
This diagram outlines the logical connections between the components of the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Bromo-5-methylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-methylthiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for data acquisition.
Core Spectroscopic Data
The quantitative spectroscopic data for this compound is summarized below. These values are critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 | d | 1H | H-3 |
| ~ 6.6 | d | 1H | H-4 |
| ~ 2.4 | s | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-5 |
| ~ 129 | C-3 |
| ~ 125 | C-4 |
| ~ 112 | C-2 |
| ~ 15 | -CH₃ |
Solvent: CDCl₃. The chemical shifts are influenced by the bromine and methyl substituents on the thiophene (B33073) ring.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1540 | Medium | C=C stretch (thiophene ring) |
| ~ 1450 | Medium | C=C stretch (thiophene ring) |
| ~ 800 | Strong | C-H out-of-plane bend |
| ~ 670 | Medium | C-Br stretch |
Sample preparation: Neat liquid.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 178 / 176 | High | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes)[1] |
| 97 | High | [M - Br]⁺ (Loss of Bromine)[1] |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker AC-300 or equivalent) operating at a proton frequency of 300 MHz or higher.[1]
3. ¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Apply a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
-
Process the raw data using Fourier transformation, phase correction, and baseline correction.
4. ¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment.
-
Set the spectral width to encompass a range of 0-150 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation (ATR Method):
-
As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.
-
Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
2. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]
3. Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The sample is vaporized in the GC inlet and then ionized in the MS source, typically using Electron Ionization (EI) at 70 eV.
2. Instrumentation:
-
A GC-MS system equipped with a quadrupole or ion trap mass analyzer.
3. Data Acquisition:
-
The GC separates the analyte from the solvent and any impurities.
-
The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.
-
The resulting mass spectrum displays the relative abundance of the molecular ion and its fragment ions.
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis and characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
1H NMR and 13C NMR spectrum of 2-Bromo-5-methylthiophene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-5-methylthiophene
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Molecular Structure and NMR Assignments
This compound (CAS No: 765-58-2) is a substituted heterocyclic compound with the molecular formula C₅H₅BrS.[1] The thiophene (B33073) ring contains three distinct carbon environments and two distinct aromatic proton environments, in addition to the methyl group. The numbering convention used for NMR assignments is shown in Figure 1.

Figure 1. Structure and numbering of this compound.
The analysis of the NMR spectra is crucial for confirming the substitution pattern and purity of the compound. The electron-donating methyl group (-CH₃) and the electron-withdrawing, electronegative bromine atom (-Br) exert distinct effects on the chemical shifts of the adjacent protons and carbons in the thiophene ring.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra are available through subscription-based databases such as SpectraBase, the following tables summarize the predicted quantitative data for this compound.[1][2] These predictions are derived from established substituent effects on the thiophene ring and analysis of similar compounds.
¹H NMR Data Summary
The ¹H NMR spectrum is expected to show three distinct signals: two doublets for the aromatic protons on the thiophene ring and a singlet for the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.85 | Doublet (d) | ~3.6 | 1H |
| H-4 | ~6.55 | Doublet (d) | ~3.6 | 1H |
| -CH₃ | ~2.45 | Singlet (s) | - | 3H |
Table 1. Predicted ¹H NMR spectral data for this compound in CDCl₃.
The coupling between H-3 and H-4 is a typical three-bond (³J) coupling for protons on a thiophene ring.
¹³C NMR Data Summary
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Br) | ~111 |
| C-3 | ~129 |
| C-4 | ~125 |
| C-5 (C-CH₃) | ~140 |
| -CH₃ | ~15 |
Table 2. Predicted ¹³C NMR spectral data for this compound in CDCl₃.
The carbon atom attached to the bromine (C-2) is significantly shielded, appearing upfield, while the carbon attached to the methyl group (C-5) is deshielded and appears downfield.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Dissolution : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : Transfer the final solution to a standard 5 mm NMR tube.
Instrument Parameters
-
Spectrometer : A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended for optimal signal dispersion.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C), during data acquisition.
¹H NMR Acquisition
-
Pulse Program : Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Set the spectral width to approximately 15 ppm.
-
Number of Scans : Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay : Use a relaxation delay (d1) of 1-2 seconds between scans.
¹³C NMR Acquisition
-
Pulse Program : Employ a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width : Set the spectral width to approximately 220-240 ppm.
-
Number of Scans : A larger number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay : Use a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of carbon nuclei.
Data Processing
-
Fourier Transform : Apply a Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Correction : Perform phase and baseline corrections on the resulting spectrum.
-
Calibration : Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
-
Analysis : Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for structural assignment.
Visualization of NMR Data Correlation
The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the molecular structure and its expected NMR signals.
References
An In-depth Technical Guide to the FTIR and Mass Spectrum Interpretation of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the compound 2-Bromo-5-methylthiophene. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents logical workflows for spectral interpretation, aiding in the structural elucidation and characterization of this and similar thiophene (B33073) derivatives.
Data Presentation: Spectroscopic Data of this compound
The following tables summarize the expected quantitative data from the FTIR and Mass Spectrum analysis of this compound (Molecular Formula: C₅H₅BrS, Molecular Weight: 177.06 g/mol ).
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 | =C-H stretch (thiophene ring) | Weak to Medium |
| 2950-2850 | C-H stretch (methyl group) | Medium |
| ~1450 | C=C stretch (thiophene ring) | Medium |
| ~1375 | C-H bend (methyl group) | Medium |
| ~800 | C-H out-of-plane bend (2,5-disubstituted thiophene) | Strong |
| ~700-600 | C-Br stretch | Medium to Strong |
| ~690 | C-S stretch | Weak to Medium |
Note: This data is predicted based on characteristic infrared absorption frequencies for substituted thiophenes and common functional groups.
Table 2: Expected Mass Spectrum Fragmentation of this compound
| m/z Ratio | Proposed Fragment Identity | Notes |
| 176/178 | [C₅H₅BrS]⁺ | Molecular ion peak (M⁺ and M⁺+2 due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 97 | [C₅H₅S]⁺ | Loss of Bromine radical (M⁺ - Br•) |
| 162/164 | [C₄H₂BrS]⁺ | Loss of methyl radical (M⁺ - CH₃•) |
| 82 | [C₄H₂S]⁺ | Loss of Br• and CH₃• |
Note: The fragmentation pattern is inferred from the principles of mass spectrometry and data from closely related compounds.
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology: Thin Solid Film Method
-
Sample Preparation:
-
Place approximately 50 mg of this compound into a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.
-
-
Film Deposition:
-
Obtain a clean, dry salt plate (e.g., KBr or NaCl) from a desiccator.
-
Using a pipette, carefully drop a small amount of the sample solution onto the surface of the salt plate.
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. If the film is too thick (saturated peaks), the plate should be cleaned with the solvent and a more dilute solution should be used.
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation from any impurities, or a direct insertion probe.
-
-
Ionization:
-
In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy imparted can lead to fragmentation.
-
-
Mass Analysis:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.
-
Visualization of Key Processes
Caption: Predicted fragmentation of this compound in EI-MS.
Caption: Workflow for spectroscopic identification of an organic compound.
Physical properties including boiling point and density of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-5-methylthiophene, a versatile heterocyclic building block essential in the fields of medicinal chemistry, materials science, and organic synthesis. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination. Furthermore, a representative synthetic workflow illustrating its application in cross-coupling reactions is provided.
Core Physical and Chemical Properties
This compound (CAS No. 765-58-2) is a substituted thiophene (B33073) ring with a bromine atom at the 2-position and a methyl group at the 5-position.[1] This structure makes it an ideal intermediate for further functionalization, particularly in reactions where the bromine atom can act as a leaving group.[2]
| Property | Value | Conditions |
| Molecular Formula | C₅H₅BrS | |
| Molecular Weight | 177.06 g/mol | |
| Boiling Point | 65 °C | at 15 mmHg |
| Density | 1.552 g/mL | at 25 °C |
| Refractive Index | n20/D 1.569 |
Table 1: Key Physical Properties of this compound.[3]
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For small quantities of liquid, the capillary method is a common and accurate technique.[5]
Materials:
-
This compound sample
-
Thiele tube or other heating apparatus (e.g., aluminum block)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Fusion tube (small test tube)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or silicone oil (for Thiele tube)
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[6]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube filled with oil or an aluminum heating block.[6][7]
-
The apparatus is heated slowly and uniformly.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[5][6]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]
Workflow for Boiling Point Determination:
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume.[8] A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.
Materials:
-
This compound sample
-
Pycnometer (volumetric flask with a stopper)
-
Analytical balance
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Constant temperature bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer can then be calculated (V = (m₂ - m₁) / ρ_water).
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound, and its mass is measured (m₃) at a controlled temperature (e.g., 25 °C).
-
The mass of the this compound sample is (m₃ - m₁).
-
The density of the sample is calculated by dividing its mass by the calibrated volume of the pycnometer (ρ_sample = (m₃ - m₁) / V).
Logical Flow for Density Determination:
Application in Organic Synthesis: A Suzuki Coupling Workflow
This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds.[2] The Suzuki coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prime example of its application.[9] This allows for the synthesis of more complex thiophene-containing molecules, which are scaffolds in many pharmaceutical and material science applications.[10]
The following diagram illustrates a generalized workflow for a Suzuki coupling reaction using this compound.
References
- 1. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-溴-5-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Chemical reactivity and stability of 2-Bromo-5-methylthiophene
An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a methyl group, provides multiple reactive sites for chemical modification. The bromine atom is particularly useful for forming new carbon-carbon bonds through various cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and organic electronics.[1] This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering detailed experimental protocols and data to support its application in research and development.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BrS | [2][3] |
| Molecular Weight | 177.06 g/mol | [2][3] |
| CAS Number | 765-58-2 | [2][3] |
| Appearance | Colorless to very pale yellow liquid | [4][5] |
| Boiling Point | 65 °C at 15 mmHg | [2][6] |
| Density | 1.552 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.569 | [2][6] |
| Flash Point | 78.3 °C (172.9 °F) - closed cup | [2] |
Table 2: Hazard and Safety Information
| Hazard Class | Description | GHS Classification | Precautionary Statements | Reference(s) |
| Flammability | Combustible liquid | H227 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [3][4] |
| Acute Toxicity | Harmful if swallowed or in contact with skin | H302+H312 | P302+P312: IF ON SKIN: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
| Skin Irritation | Causes skin irritation | H315 | P332+P313: If skin irritation occurs: Get medical advice/attention. | [3][4] |
| Eye Irritation | Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
Chemical Reactivity
The reactivity of this compound is dominated by the carbon-bromine bond and the electron-rich thiophene ring. The primary transformations include metal-catalyzed cross-coupling reactions, formation of organometallic intermediates, and electrophilic substitution on the thiophene ring.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming C-C bonds and is widely used to synthesize biaryl and vinyl-substituted thiophenes.[7] The reaction involves the coupling of the bromothiophene with an organoboron compound in the presence of a palladium catalyst and a base.[8]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 3: Typical Conditions for Suzuki Coupling of Bromothiophenes
| Component | Example Reagents/Conditions | Purpose | Reference(s) |
| Substrate | This compound (1 eq) | Aryl halide source | [8][9] |
| Coupling Partner | Arylboronic acid (1.1 - 1.5 eq) | Source of the new carbon fragment | [8][10] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Facilitates the catalytic cycle | [8][9] |
| Base | K₃PO₄ or K₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation | [8][9] |
| Solvent | 1,4-Dioxane (B91453)/H₂O (4:1), Toluene/Ethanol/H₂O | Solubilizes reactants and facilitates the reaction | [8][9] |
| Temperature | 80 - 100 °C | Provides energy to overcome activation barriers | [8][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst | [8] |
| Yields | Moderate to excellent (e.g., 56-76%) | [9][10] |
Organometallic Intermediate Formation
The carbon-bromine bond can be readily converted into a carbon-lithium or carbon-magnesium bond, generating highly nucleophilic organometallic intermediates.
-
Lithiation (Lithium-Halogen Exchange): Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a rapid and clean lithium-halogen exchange to form 2-lithio-5-methylthiophene.[11] This powerful nucleophile can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[12][13] A competing side reaction can be the "halogen dance," where lithiation and subsequent rearrangement can lead to other isomers, though this is more prominent under specific conditions.[14]
-
Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-(5-methylthienyl)magnesium bromide.[15][16] This reagent is a strong nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters.[17]
dot
Caption: Experimental workflow for lithiation and electrophilic quench.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution.[18] The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. For this compound, the methyl group at C5 directs electrophiles to the C4 position, and the bromo group at C2 directs to the C3 position. The activating nature of the methyl group generally makes substitution at the C4 and C3 positions the most likely outcomes, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[19]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an unactivated aryl halide like this compound is generally unfavorable.[20] Such reactions typically require strong electron-withdrawing groups (like a nitro group) on the ring to stabilize the negatively charged Meisenheimer intermediate.[21][22] Therefore, direct displacement of the bromine by a nucleophile is not a common reaction pathway unless the thiophene ring is further functionalized with activating groups.[23]
Chemical Stability and Storage
Proper storage and handling are critical to maintain the purity and reactivity of this compound.
-
Thermal and Photochemical Stability: The compound is reported to be sensitive to heat and light. Prolonged exposure to high temperatures can lead to degradation. Its flash point is 78.3 °C, and it is classified as a combustible liquid.[2] Vapors may form explosive mixtures with air. It should be stored in a cool, dark place.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[24][25] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
-
Stabilization: Commercial preparations are often stabilized with small amounts of copper chips and sodium bicarbonate to prevent degradation during storage.[5][26][27][28]
Table 4: Recommended Storage and Handling
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store at 2-8°C (refrigerated) | Minimizes degradation from heat. | [2] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. | Prevents contamination by moisture and air. | [4][24] |
| Light | Store in an opaque or amber container. | Protects from light-induced degradation. | [5] |
| Handling | Work in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses). | Prevents inhalation of harmful vapors and skin/eye contact. | [29] |
| Ignition Sources | Keep away from heat, sparks, and open flames. | The compound is combustible. | [4][24] |
Experimental Protocols
The following protocols are generalized methodologies based on published procedures and should be adapted and optimized for specific substrates and equipment.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[8][9]
-
Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%), to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylthiophene.
Protocol: Lithiation and Quench with an Electrophile
This protocol outlines the formation of 2-lithio-5-methylthiophene and its subsequent reaction with an electrophile.[11]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.
-
Initial Setup: Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe. Add this compound (1.0 eq) to the solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 2 hours at room temperature.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent in vacuo. Purify the crude product by column chromatography or distillation as appropriate for the specific product.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from the C-Br bond, which allows for the formation of organometallic reagents and participation in a variety of powerful cross-coupling reactions. Understanding its reactivity profile, regiochemical preferences in electrophilic substitution, and stability limitations is crucial for its effective use. By following established protocols and adhering to proper safety and storage guidelines, researchers can successfully leverage this compound to construct complex molecular architectures for applications in drug discovery and material science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 95 765-58-2 [sigmaaldrich.com]
- 3. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 765-58-2 [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn.. [askfilo.com]
- 16. adichemistry.com [adichemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. This compound, stabilised with Copper (0.1%) and Sodium bicarbonate (0.4%), 95% 5 g [thermofisher.com]
- 27. | Chem-Supply | Australia [shop.chemsupply.com.au]
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- 29. benchchem.com [benchchem.com]
The Strategic Role of 2-Bromo-5-methylthiophene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methylthiophene has emerged as a pivotal and versatile building block in the landscape of modern organic synthesis. Its unique structural features—a reactive bromine atom at the 2-position and a methyl group at the 5-position of the thiophene (B33073) ring—offer a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the synthesis of high-value compounds for the pharmaceutical and organic electronics industries, and detailed experimental protocols for its key transformations.
Introduction: The Versatility of a Heterocyclic Building Block
Thiophene derivatives are a cornerstone of heterocyclic chemistry, frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and functional materials. This compound (CAS No: 765-58-2), in particular, stands out due to the orthogonal reactivity of its substituents. The carbon-bromine bond serves as a prime site for cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The methyl group, while less reactive, can be a site for further functionalization or can influence the electronic properties and solubility of the resulting molecules. This guide will delve into the practical applications and methodologies associated with this valuable synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.[1] These reactions allow for the precise and efficient formation of new bonds, making them indispensable in both academic and industrial research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. This compound readily participates in these reactions with a wide range of arylboronic acids to yield 2-aryl-5-methylthiophenes, which are common motifs in medicinal chemistry and materials science.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76[2] |
| 3 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good[2] |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~60-70 |
*Yields are estimated based on typical outcomes for similar substrates, as specific data for this compound was not available in the cited literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene (B1590285) with 4-Methoxyphenylboronic Acid [2]
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq, 0.976 mmol), 4-methoxyphenylboronic acid (1.1 eq, 1.073 mmol), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq, 1.952 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%).
-
Add 1,4-dioxane (2.5 mL) and water (0.625 mL).
-
Stir the resulting mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. This reaction is highly valued for its tolerance of a wide variety of functional groups and its effectiveness in creating sp²-sp² carbon-carbon bonds.
Table 2: General Conditions for Stille Coupling of 2-Bromothiophene (B119243) Derivatives
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryltrimethylstannane | Pd(PPh₃)₄ (2) | Toluene (B28343) | 90-110 | 12-24 | ~70-90[3] |
| 2 | Vinyltributyltin | Pd(PPh₃)₄ (2) | DMF | 80-100 | 12-24 | ~70-85 |
| 3 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 18 | ~60-75*[4] |
*Yields are estimated based on typical outcomes for similar substrates.
Experimental Protocol: General Procedure for Stille Coupling [3]
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes.
Table 3: General Conditions for Sonogashira Coupling of 2-Bromothiophene Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine (B128534) | THF | 65 | ~80-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | ~75-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Triethylamine | Toluene | 70 | ~80-95* |
*Yields are estimated based on typical outcomes for similar substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at the appropriate temperature until completion (monitored by TLC).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia (B1221849) to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Other Important Cross-Coupling Reactions
Beyond the "big three," this compound is also a competent substrate for other valuable cross-coupling reactions:
-
Heck Coupling: The reaction with alkenes to form substituted alkenes.[5]
-
Kumada Coupling: The coupling with Grignard reagents, which is particularly useful for synthesizing alkyl- or aryl-substituted thiophenes.[5][6]
-
Negishi Coupling: The reaction with organozinc reagents, which offers a high degree of functional group tolerance.[1][7]
-
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling with amines.[8]
Applications in Pharmaceutical Synthesis
The thiophene moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of Canagliflozin (B192856) , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3]
A key intermediate in the synthesis of Canagliflozin is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This intermediate is prepared from a ketone precursor, which itself can be synthesized using chemistry derived from 2-bromothiophene derivatives.
Experimental Protocol: Reduction of (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone to a Canagliflozin Intermediate [5]
-
Dissolve (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone (20 g) in tetrahydrofuran (B95107) (200 mL).
-
Add potassium borohydride (B1222165) (4.4 g) and anhydrous aluminum chloride (14.2 g).
-
Heat the mixture to 50-55 °C and stir for 12 hours.
-
After complete reaction of the starting material (monitored by TLC), add water (40 mL).
-
Extract the mixture with ethyl acetate (200 mL).
-
Concentrate the extract to obtain 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene (yield: 94.2%).
Role in Materials Science: Synthesis of Conductive Polymers
This compound and its derivatives are important monomers in the synthesis of polythiophenes, a class of conductive polymers with applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9] The Grignard Metathesis (GRIM) polymerization is a common method for producing regioregular poly(3-alkylthiophenes), which exhibit enhanced electronic properties.
Experimental Protocol: General Procedure for GRIM Polymerization of a 2,5-Dihalo-3-alkylthiophene [10]
-
To a solution of the 2,5-dihalo-3-alkylthiophene monomer in an anhydrous solvent (e.g., THF) under an inert atmosphere, add one equivalent of a Grignard reagent (e.g., t-butylmagnesium chloride) to initiate a magnesium-halogen exchange.
-
Stir the reaction mixture at room temperature to allow for the formation of the thienyl-Grignard species.
-
Add a catalytic amount of a nickel catalyst (e.g., Ni(dppp)Cl₂).
-
Allow the polymerization to proceed at room temperature.
-
Quench the reaction by adding an appropriate reagent (e.g., methanol (B129727) or dilute HCl).
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and wash to obtain the solid poly(3-alkylthiophene).
Other Synthetic Transformations
Synthesis of this compound
The starting material itself is typically synthesized by the bromination of 2-methylthiophene (B1210033).
Experimental Protocol: Bromination of 2-Methylthiophene
-
Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a mixture of acetic acid and acetic anhydride.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature, while protecting the reaction from light.
-
Stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) and sodium bicarbonate solutions.
-
Dry the organic layer, remove the solvent, and purify the product by distillation.
Lithiation and Functionalization
The bromine atom in this compound can undergo lithium-halogen exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting 5-methyl-2-lithiothiophene is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the 2-position.[11]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in a wide range of palladium-catalyzed cross-coupling reactions provides a straightforward entry into complex molecular architectures. Its application in the synthesis of pharmaceuticals like Canagliflozin and in the preparation of conductive polymers for organic electronics highlights its significance in both medicinal chemistry and materials science. The experimental protocols provided in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this important heterocyclic compound.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
- 10. chem.cmu.edu [chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry
A Technical Guide for Drug Development Professionals
Introduction
The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its status as a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique physicochemical properties, its role as a bioisostere of the benzene (B151609) ring, and its versatile reactivity have made it an integral component in the design and development of a wide array of therapeutic agents.[1][2] Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[3][4][5] In fact, the thiophene moiety is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking 4th in prevalence among small molecule drugs, with 26 approved drugs featuring this core structure.[6][7]
This technical guide provides an in-depth exploration of the medicinal chemistry applications of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Success
The utility of the thiophene ring in drug design is deeply rooted in its distinct electronic and structural characteristics. It is frequently used as a bioisostere for the phenyl ring, a common substitution that can enhance potency, selectivity, and pharmacokinetic profiles.[1] The sulfur atom in the thiophene ring gives it a higher electron density than benzene, which makes it more prone to electrophilic substitution.[1] This increased reactivity offers a convenient point for chemical modification.[1] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding.[1] The lipophilicity of the thiophene ring is another key attribute, aiding its ability to cross biological membranes.[1]
Therapeutic Applications of Thiophene Derivatives
The versatility of the thiophene scaffold is evident in its presence in drugs targeting a wide range of biological pathways. Below are examples from key therapeutic areas.
Anticancer Agents
Thiophene derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways.
Raltitrexed (B1684501) is a notable example of a thiophene-containing anticancer drug.[9] It functions as a specific inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of pyrimidine (B1678525) nucleotides and, consequently, DNA replication.
Mechanism of Action: Raltitrexed
Raltitrexed is a quinazoline-based folate analog that contains a thiophene ring. It is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation is essential for retaining the drug within the cell and for its potent inhibition of TS. The polyglutamated form of raltitrexed binds to the folate-binding site of TS, leading to the formation of a stable ternary complex with the enzyme and its substrate, deoxyuridine monophosphate (dUMP). This inhibition blocks the synthesis of thymidylate, leading to "thymineless death" in rapidly dividing cancer cells.
Caption: Raltitrexed mechanism of action.
Quantitative Data for Thiophene-Based Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of a series of thiophene-pyrimidine derivatives against various cancer cell lines.
| Compound | Modification | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | EGFR Kinase IC50 (μM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives.[9]
Experimental Protocol: Synthesis of a Thiophene-Containing Chalcone (B49325) Derivative
This protocol describes the synthesis of a novel chalcone derivative of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide.
Materials:
-
N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide
-
Substituted aromatic aldehydes
-
Aqueous potassium hydroxide (B78521) solution
Procedure:
-
A mixture of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (20 mL).
-
Aqueous potassium hydroxide solution (10 mL) is added dropwise to the mixture with constant stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into crushed ice and acidified with dilute hydrochloric acid.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure chalcone derivative.
-
The structure of the synthesized compound is confirmed using IR, NMR, and mass spectrometry.
This is a generalized protocol based on the synthesis of chalcone derivatives.[9]
Anti-inflammatory Agents
Thiophene derivatives are well-established as potent anti-inflammatory agents.[5] Marketed drugs like Tiaprofenic acid, Tinoridine, and Zileuton incorporate the thiophene scaffold.[4][5] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5]
Mechanism of Action: COX and LOX Inhibition
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent inflammatory mediators. Many thiophene-based anti-inflammatory drugs act by inhibiting COX-1 and/or COX-2, or 5-LOX, thereby reducing the production of these pro-inflammatory molecules.
Caption: General mechanism of thiophene-based anti-inflammatory drugs.
Quantitative Data for Thiophene-Based Anti-inflammatory Agents
The following table shows the binding energy of a thiophene derivative against COX-2, as determined by in silico molecular docking studies.
| Compound | Binding Energy (kcal/mol) vs. COX-2 (PDB: 1CX2) |
| 24a | -6.23 |
| 24l | -6.32 |
Data from a study on novel thiophene derivatives with anti-inflammatory activity.[5]
Other Therapeutic Areas
The therapeutic potential of thiophene derivatives extends to a multitude of other areas, including:
-
Anticoagulants: Rivaroxaban is a thiophene-containing direct Factor Xa inhibitor.[9]
-
Antidepressants: Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), features a thiophene ring.[9]
-
Antifungals: Sertaconazole and Tioconazole are thiophene-based antifungal agents.[3][4]
-
Antihypertensives: Tiamenidine is an example of a thiophene-containing antihypertensive drug.[6]
Experimental Workflow: Drug Discovery and Development
The general workflow for the discovery and development of thiophene-based drugs follows a standard pharmaceutical pipeline.
Caption: General workflow for the development of thiophene-based drugs.[2]
Conclusion and Future Perspectives
The thiophene moiety is a remarkably versatile and biologically significant scaffold in drug design.[2] Its ability to act as a bioisostere for the phenyl ring, coupled with its unique electronic properties, allows for the fine-tuning of the pharmacological profiles of drug candidates.[2] The successful development of numerous thiophene-containing drugs across a wide range of therapeutic areas is a testament to its importance.[2] Future research will undoubtedly continue to explore the vast chemical space of thiophene derivatives, leading to the discovery of novel therapeutics with improved efficacy and safety profiles. The strategic incorporation of the thiophene nucleus will likely remain a key strategy in the medicinal chemist's toolbox for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
The Halogen Dance of 2-Bromo-5-methylthiophene: A Technical Guide to a Powerful Synthetic Tool
For Researchers, Scientists, and Drug Development Professionals
The halogen dance reaction, a fascinating and syntactically powerful isomerization, offers a unique pathway to functionalize aromatic and heteroaromatic rings in ways not readily achievable through conventional methods. In the realm of thiophene (B33073) chemistry, a cornerstone of many pharmaceutical and material science applications, the halogen dance of 2-bromo-5-methylthiophene serves as a key transformation, enabling the synthesis of a variety of trisubstituted thiophene derivatives. This technical guide provides an in-depth exploration of this reaction, detailing its mechanism, experimental protocols, and the quantitative outcomes of subsequent functionalization.
Core Concepts: Driving Forces and Mechanism
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom. In the case of this compound, treatment with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), initiates the reaction. The driving force is the formation of a thermodynamically more stable organolithium species. The reaction proceeds through a cascade of deprotonation and metal-halogen exchange steps, ultimately leading to the rearrangement of the bromine atom from the 2-position to the 3-position.
The generally accepted mechanism involves the initial deprotonation of the thiophene ring by LDA at the most acidic position, which is ortho to the bromine atom (the 3-position), to form a transient thienyllithium species. This intermediate is in equilibrium with other lithiated and brominated species through intermolecular halogen-metal exchanges. The equilibrium favors the formation of the most stable thienyllithium intermediate, which is then trapped by an electrophile to yield the functionalized product.
Below is a diagram illustrating the proposed mechanistic pathway for the halogen dance reaction of this compound.
Caption: Proposed mechanism of the LDA-mediated halogen dance reaction of this compound.
Quantitative Analysis of the Halogen Dance Reaction
The halogen dance of this compound with LDA at low temperatures (e.g., -78°C) for a short duration (e.g., 1 hour) selectively yields the 3-bromo-5-methyl-2-lithiothiophene intermediate. This intermediate is not typically isolated but is trapped in situ with various electrophiles. The yields of the final trapped products are a crucial measure of the reaction's efficiency.
While a comprehensive table of yields for various electrophiles with this compound is best sourced from the primary literature, a study on the closely related 2-bromo-5-hexylthiophene (B1278347) provides valuable quantitative insight. The trapping of the corresponding lithiated intermediate with an N-formylpiperidine electrophile resulted in a high yield of the formylated product.
| Starting Material | Base | Temperature (°C) | Time (h) | Major Product (after trapping) | Yield (%) |
| This compound | LDA | -78 | 1 | 3-Bromo-5-methyl-2-lithiothiophene | - |
| 2-Bromo-5-hexylthiophene | LDA | -78 to RT | 15 | 3-Bromo-5-hexyl-2-lithiothiophene | 88 (after trapping with N-formylpiperidine) |
Note: The yield for the this compound intermediate is not provided as it is a transient species. The yield for the trapped product of the related hexyl-substituted thiophene is a strong indicator of the potential efficiency of similar reactions with this compound.
Experimental Protocols
The successful execution of a halogen dance reaction is highly dependent on stringent anhydrous and anaerobic conditions. The following is a detailed experimental protocol adapted from a procedure for the closely related 2-bromo-5-hexylthiophene, which serves as a representative methodology for the halogen dance of this compound.
Materials:
-
This compound
-
Diisopropylamine (B44863) (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for anhydrous reactions (oven-dried and cooled under an inert atmosphere)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
1. Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70°C.
-
After the addition is complete, stir the mixture at -78°C for 30 minutes to ensure the complete formation of LDA.
2. Halogen Dance Reaction:
-
To the freshly prepared LDA solution at -78°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 1 hour. The progress of the rearrangement can be monitored by quenching aliquots of the reaction mixture and analyzing by GC-MS if necessary.
3. Electrophilic Trapping:
-
After the desired reaction time for the halogen dance, add the chosen electrophile (1.2 equivalents) neat or as a solution in anhydrous THF to the reaction mixture at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
4. Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
The following diagram outlines the general experimental workflow for the halogen dance and subsequent electrophilic trapping.
Caption: General experimental workflow for the halogen dance reaction of this compound and subsequent electrophilic trapping.
Conclusion
The halogen dance reaction of this compound is a highly valuable transformation for the regioselective synthesis of trisubstituted thiophenes. By understanding the underlying mechanism and employing carefully controlled experimental conditions, researchers can effectively utilize this reaction to generate a diverse array of functionalized thiophene building blocks. These, in turn, can serve as crucial intermediates in the development of novel pharmaceuticals and advanced materials. The provided protocols and data serve as a foundational guide for the successful implementation of this powerful synthetic strategy in the laboratory.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methylthiophene with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, which is of critical importance in the synthesis of novel compounds for pharmaceutical and materials science applications.[1][2][3] Thiophene derivatives, in particular, are key structural motifs in many biologically active molecules.[4]
The following protocols and data are compiled from established methodologies for similar 2-bromothiophene (B119243) derivatives and serve as a robust starting point for researchers.[2]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[1][2] In this specific application, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-5-methylthiophene.
Reaction:
A general workflow for this reaction is outlined below:
Experimental Protocols
The success of the Suzuki coupling reaction depends on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.[1] The following is a generalized protocol that can be adapted and optimized for specific arylboronic acids.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane (B91453)/Water (4:1), Toluene/Ethanol/Water)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvents for extraction and purification (e.g., Ethyl Acetate (B1210297), Hexanes)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2] The reaction time can range from 12 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).[2]
-
Washing: Combine the organic layers and wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylthiophene.[5][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.
| Bromothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good | [7] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [7] |
| 2,5-Dibromo-3-methylthiophene | 3,5-dimethylphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | - | 42 | [8] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | Varies | [2] |
| 2-Acetyl-5-bromothiophene | Arylboronic acids | Pd(II)-precatalyst (0.25) | KOH (2) | Water | 160 (MW) | 0.5 | Excellent | [9][10] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good | [3] |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
This compound is a valuable building block for the synthesis of novel heterocyclic compounds via Suzuki coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups, generally mild and neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[1][2] 2-Bromo-5-methylthiophene is a key heterocyclic building block, and its functionalization via Stille coupling provides access to a diverse range of 2,5-disubstituted thiophenes. These products are important intermediates and core structures in medicinal chemistry and materials science, particularly in the development of conjugated polymers and small molecules for electronic applications.[3]
This document provides detailed application notes and experimental protocols for the Stille coupling of this compound with various organostannane reagents.
Reaction Principle
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.[1]
Data Presentation: Reaction Conditions for Stille Coupling of this compound
The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannane partners. Please note that specific yields can be highly substrate-dependent and optimization may be required for different coupling partners. The data presented is compiled from reactions on 2-bromothiophene (B119243) derivatives and analogous substrates to provide a representative comparison.[2][4]
| Entry | Organostannane Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |
| 4 | Aryl-tributylstannane | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 80-110 | 12-24 | 70-95 |
Mandatory Visualizations
Caption: General experimental workflow for the Stille coupling of this compound.
References
Application Notes: Palladium-Catalyzed Negishi Coupling of 2-Bromo-5-methylthiophene
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1][2] Due to its high functional group tolerance, high reactivity, and stereospecificity, the Negishi coupling is widely employed in the synthesis of complex molecules, including pharmaceuticals and organic electronic materials.[3][4][5]
This document provides a detailed protocol for the Negishi coupling of 2-Bromo-5-methylthiophene with an organozinc reagent. Thiophene-containing biaryl structures are common motifs in medicinal chemistry and materials science. The following procedure outlines the in-situ preparation of an arylzinc reagent followed by the palladium-catalyzed cross-coupling reaction.
Reaction Scheme
Caption: General scheme for the Negishi coupling of this compound.
Experimental Protocols
This procedure is divided into two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction. The entire process should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Part 1: Preparation of Phenylzinc Chloride (Organozinc Reagent)
This protocol describes the formation of the organozinc reagent via transmetalation from a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of Argon.
-
Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated upon color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF under Argon.
-
Cool the zinc chloride solution to 0 °C in an ice bath.
-
Transfer the freshly prepared Grignard reagent solution to the zinc chloride solution via cannula slowly at 0 °C.
-
After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 1 hour. The phenylzinc chloride solution is now ready for use in the coupling reaction.
Part 2: Negishi Coupling Reaction
Materials:
-
This compound
-
Phenylzinc chloride solution (prepared in Part 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under Argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
Add the previously prepared phenylzinc chloride solution (~1.1 eq) to the reaction flask via cannula.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir under Argon.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane (B92381) or a hexane/ethyl acetate gradient, to yield the pure 2-phenyl-5-methylthiophene.
Data Presentation
The following table summarizes typical reaction conditions for the Negishi coupling of aryl bromides with arylzinc reagents, providing a reference for optimization.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Phenylzinc Chloride | Pd(PPh₃)₄ (3) | PPh₃ | THF | 65 | 6 | ~85-95 |
| 2 | This compound | Phenylzinc Chloride | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 4 | >90 |
| 3 | 2-Bromopyridine | o-Tolylzinc Chloride | Pd(PPh₃)₄ (5) | PPh₃ | THF | RT | 12 | ~70-80[1] |
| 4 | Iodobenzene | Ethylzinc Iodide | Ni(acac)₂ (5) | dppe (5) | THF | 60 | 16 | ~86 |
Yields are representative and can vary based on specific substrate, purity of reagents, and reaction scale.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the Negishi cross-coupling reaction.
Negishi Catalytic Cycle
References
Application Note and Detailed Protocol for the Sonogashira Coupling of 2-Bromo-5-methylthiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-5-methylthiophene with a generic terminal alkyne, a key transformation for the synthesis of various substituted thiophene (B33073) derivatives which are important building blocks in medicinal chemistry and materials science.[4]
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[1] Through a process of transmetalation, the acetylenic group is transferred to the palladium(II) complex.[1] Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should optimize these conditions for their specific substrates.[1]
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, saturated aqueous ammonium (B1175870) chloride, brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Reaction Setup and Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]
Data Presentation
The following table summarizes the typical quantitative data for the Sonogashira coupling of this compound.
| Reagent/Parameter | Molar Equivalent | Mole % | Amount (for 1 mmol scale) |
| This compound | 1.0 | - | 177.05 mg |
| Terminal Alkyne | 1.2 | - | 1.2 mmol |
| Pd(PPh₃)₂Cl₂ | 0.02 | 2 | 14.04 mg |
| CuI | 0.04 | 4 | 7.62 mg |
| Amine Base (e.g., Et₃N) | 3.0 | - | 0.42 mL |
| Anhydrous Solvent (e.g., THF) | - | - | 5 mL |
| Temperature | - | - | Room Temperature to 50 °C |
| Reaction Time | - | - | 2 - 24 hours (monitored by TLC) |
Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups. The synthesis of 2-amino-thiophene derivatives is of significant interest as this motif is a key structural component in many biologically active compounds and organic materials. These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of 2-bromo-thiophene derivatives.
Reaction Principle
The Buchwald-Hartwig amination of 2-bromo-thiophene derivatives involves the palladium-catalyzed coupling of a 2-bromo-thiophene with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) ligand. The catalytic cycle, a fundamental concept in understanding this reaction, involves the oxidative addition of the 2-bromo-thiophene to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-thiophene product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reaction.[1]
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:
-
Palladium Precursor: A variety of palladium(0) and palladium(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd₂(dba)₃ is often preferred due to its air stability.
-
Ligand: The choice of phosphine ligand is crucial for achieving high yields and reaction rates. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos, BrettPhos), are highly effective.[1] The optimal ligand can vary depending on the specific substrates. For instance, sterically hindered ligands have proven to be remarkably active for a wide range of amines and aryl halides.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The most commonly used bases are sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent, and for base-sensitive functional groups, weaker bases like Cs₂CO₃ may be preferred.[3][4]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation. Toluene (B28343) and 1,4-dioxane (B91453) are the most common solvents for this reaction.[5]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere of argon or nitrogen.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Bromo-Thiophene
This protocol provides a general starting point for the amination of 2-bromo-thiophene derivatives. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
2-Bromo-thiophene derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: Add the 2-bromo-thiophene derivative and the amine to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous solvent to the reaction mixture.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables summarize representative examples of Buchwald-Hartwig amination reactions of 2-bromo-thiophene derivatives with various amines, highlighting the reaction conditions and corresponding yields.
Table 1: Amination of 2-Bromothiophene with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | Toluene | 90 | 12 | 92 |
| 4 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa (2.1) | 1,4-Dioxane | 100 | 24 | >95 |
Table 2: Amination of Substituted 2-Bromothiophene Derivatives
| Entry | 2-Bromothiophene Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-3-methylthiophene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 120 | 85 |
| 2 | Methyl 5-bromothiophene-2-carboxylate | Morpholine | Pd₂(dba)₃ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 90 |
| 3 | 2-Bromo-5-nitrothiophene | Benzylamine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 78 |
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for the Buchwald-Hartwig amination of 2-bromo-thiophene derivatives.
Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-thiophene derivatives. The success of this reaction relies on the judicious choice of catalyst, ligand, base, and solvent. The protocols and data presented herein serve as a valuable resource for researchers in the development of novel pharmaceuticals and functional materials incorporating the 2-amino-thiophene scaffold. Further optimization may be required for specific substrate combinations to achieve optimal results.
References
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Heck and Kumada Reactions on 2-Bromo-Thiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) moieties are privileged structures in medicinal chemistry and materials science. The functionalization of the thiophene ring is a key strategy for modulating the physicochemical and biological properties of molecules. Among the vast array of cross-coupling reactions, the Palladium-catalyzed Heck reaction and the Nickel- or Palladium-catalyzed Kumada coupling are powerful tools for the C-C bond formation on thiophene scaffolds, starting from readily available halothiophenes. This document provides detailed application notes and protocols for the Heck and Kumada reactions specifically applied to 2-bromo-thiophene, a versatile building block in organic synthesis.
Heck Reaction of 2-Bromo-Thiophene
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. In the case of 2-bromo-thiophene, this reaction allows for the introduction of a vinyl group at the 2-position of the thiophene ring, leading to the synthesis of various vinylthiophenes. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active compounds.
Data Presentation: Heck Reaction of 2-Bromo-Thiophene
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 12 | >80 (Expected)[1] |
| 2 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | K₂CO₃ | DMF | 130 | 20 | 93 (Ketone:Alcohol:Other = 61:32:7)[1] |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa | EtOH | 140 (mw) | 0.5 | 30 |
Experimental Protocols: Heck Reaction
Protocol 1: Heck Reaction of 2-Bromo-Thiophene with Styrene
This protocol is a general procedure based on established methodologies for the Heck reaction of heteroaryl bromides.
Materials:
-
2-Bromo-thiophene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-thiophene, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.
-
Reagent Addition: Add anhydrous DMF to the flask, followed by styrene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Kumada Coupling of 2-Bromo-Thiophene
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. This reaction is particularly useful for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For 2-bromo-thiophene, the Kumada coupling allows for the introduction of a variety of alkyl, vinyl, and aryl substituents at the 2-position. Both nickel and palladium catalysts are effective for this transformation.
Data Presentation: Kumada Coupling of 2-Bromo-Thiophene
| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Ni(dppp)Cl₂ (1) | THF | rt | 16 | ~90 (Estimated) |
| 2 | 2-Thienylmagnesium bromide | Ni(dppp)Cl₂ (1) | Et₂O | reflux | 12 | 50 |
| 3 | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | Moderate to Good (General for aryl bromides)[2][3] |
| 4 | Hexylmagnesium bromide | NiCl₂(dppp) (cat.) | 2-MeTHF | rt | 1 | 92.6 |
Experimental Protocols: Kumada Coupling
Protocol 2: Nickel-Catalyzed Kumada Coupling of 2-Bromo-Thiophene with Phenylmagnesium Bromide
This protocol provides a general procedure for the Ni(dppp)Cl₂-catalyzed Kumada coupling of an aryl bromide with an aryl Grignard reagent.[4]
Materials:
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
2-Bromo-thiophene (1.0 mmol, 1.0 equiv)
-
Phenylmagnesium bromide (1.1 mmol, 1.1 equiv, solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ni(dppp)Cl₂ (0.01 mmol, 1 mol%) and 2-bromo-thiophene.
-
Reagent Addition: Add anhydrous THF (5 mL) to dissolve the solids. Cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution to the reaction mixture with stirring.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Kumada coupling.
Caption: General experimental workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methylthiophene. This versatile building block is a key intermediate in the synthesis of a wide range of organic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The thiophene (B33073) moiety is a well-regarded pharmacophore and a crucial component in conductive polymers and organic electronics.[1][2][3][4]
This document outlines five major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig. Each section includes a general description, a summary of reaction conditions in a tabular format for easy comparison, and a detailed, step-by-step experimental protocol.
General Experimental Workflow
The successful execution of these cross-coupling reactions hinges on a systematic workflow. Careful preparation of reagents and glassware, maintenance of an inert atmosphere, precise control of reaction conditions, and appropriate workup and purification are critical for achieving high yields and purity.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between this compound and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is instrumental in synthesizing biaryl and vinyl-substituted thiophenes.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Component | Example Reagents/Conditions | Molar Ratio (to Aryl Halide) | Typical Yields |
| Aryl Halide | This compound | 1.0 | N/A |
| Boronic Acid/Ester | Arylboronic acid, Vinylboronic acid | 1.1 - 1.5 | 70-95% |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% | |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | |
| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene/EtOH/H₂O, DMF | N/A | |
| Temperature | 80 - 110 °C | N/A | |
| Reaction Time | 12 - 24 hours | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).[7]
-
Add the Pd(PPh₃)₄ catalyst (2.5 mol%).[7]
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.[6][7]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with an organotin compound.[8][9] This method is highly effective for forming sp²-sp² carbon-carbon bonds and is valued for its tolerance of a wide variety of functional groups.[8][10]
Data Presentation: Stille Coupling Conditions
| Component | Example Reagents/Conditions | Molar Ratio (to Aryl Halide) | Typical Yields |
| Aryl Halide | This compound | 1.0 | N/A |
| Organostannane | Aryl-Sn(CH₃)₃, Vinyl-Sn(Bu)₃ | 1.1 - 1.2 | 75-90% |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | 1-5 mol% | |
| Ligand (optional) | PPh₃, AsPh₃ | 2-4 equiv (to Pd) | |
| Additive (optional) | CuI, LiCl | 0.1 - 3.0 | |
| Solvent | Toluene, THF, DMF | N/A | |
| Temperature | 80 - 110 °C | N/A | |
| Reaction Time | 12 - 24 hours | N/A |
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryltrimethylstannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous toluene.[10]
-
Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).[10]
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
To remove the tin byproducts, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Stille coupling.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between this compound and an alkene to form a substituted alkene.[11][12]
Data Presentation: Heck Reaction Conditions
| Component | Example Reagents/Conditions | Molar Ratio (to Aryl Halide) | Typical Yields |
| Aryl Halide | This compound | 1.0 | N/A |
| Alkene | Styrene, acrylates, acrylonitrile | 1.2 - 1.5 | 60-85% |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | 1-5 mol% | |
| Ligand | PPh₃, P(o-tol)₃ | 2-4 equiv (to Pd) | |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2.5 | |
| Solvent | DMF, acetonitrile, NMP, toluene | N/A | |
| Temperature | 100 - 140 °C | N/A | |
| Reaction Time | 12 - 48 hours | N/A |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), and triethylamine (2.0 equiv).[13]
-
Add the anhydrous solvent (DMF).[13]
-
Heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any precipitated palladium black and inorganic salts.[13]
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.[13]
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between this compound and a terminal alkyne.[13][14] This reaction is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes.
Data Presentation: Sonogashira Coupling Conditions
| Component | Example Reagents/Conditions | Molar Ratio (to Aryl Halide) | Typical Yields |
| Aryl Halide | This compound | 1.0 | N/A |
| Terminal Alkyne | Phenylacetylene, 1-hexyne | 1.2 - 2.0 | 80-95% |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 mol% | |
| Copper(I) Cocatalyst | CuI | 1-10 mol% | |
| Base | Et₃N, i-Pr₂NH, piperidine | 2.0 - 5.0 (can be solvent) | |
| Solvent | THF, DMF, Toluene | N/A | |
| Temperature | Room Temperature to 80 °C | N/A | |
| Reaction Time | 2 - 24 hours | N/A |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) under an inert atmosphere.[13]
-
Add anhydrous THF and triethylamine.[13]
-
Add the terminal alkyne (1.2 equiv) dropwise.[13]
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonia (B1221849) to remove the copper catalyst.[13]
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[15][16][17] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Component | Example Reagents/Conditions | Molar Ratio (to Aryl Halide) | Typical Yields |
| Aryl Halide | This compound | 1.0 | N/A |
| Amine | Primary or secondary amines, anilines | 1.2 - 1.5 | 70-95% |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% | |
| Ligand | XPhos, SPhos, BINAP, dppf | 1.2 - 2.0 (to Pd) | |
| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | 1.4 - 2.5 | |
| Solvent | Toluene, 1,4-dioxane | N/A | |
| Temperature | 80 - 110 °C | N/A | |
| Reaction Time | 4 - 24 hours | N/A |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine (B1218219) ligand (XPhos), and the base (NaOt-Bu) to an oven-dried reaction vessel.[13]
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).[13]
-
Add anhydrous toluene.[13]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Synthesis of 2-Aryl-5-Methylthiophenes via Suzuki Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-aryl-5-methylthiophenes, a class of compounds with significant potential in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust route to these valuable thiophene (B33073) derivatives. Thiophene-based molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of 2-aryl-5-methylthiophenes by coupling a 2-halo-5-methylthiophene (typically 2-bromo-5-methylthiophene) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][4] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse library of arylboronic acids.[4][5]
The general transformation is depicted below:
Scheme 1: General Reaction for the Synthesis of 2-Aryl-5-Methylthiophenes
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various 2-substituted thiophenes with arylboronic acids. This data can serve as a valuable starting point for the optimization of the synthesis of specific 2-aryl-5-methylthiophene derivatives.
| Thiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Various arylboronic acids | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 25-76 | [6] |
| 2-Bromo-5-(2-nitro-vinyl)-thiophene | Corresponding arylboronic acid | Pd(PPh₃)₄ (2-5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | - | - | [1] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | - | [7] |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | - | Good | [8] |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [4] |
| 2-Acetyl-5-bromothiophene | Various arylboronic acids | Benzothiazole-based Pd(II) (0.25) | KOH | Water | 160 (MW) | 0.5 | Excellent | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-Methylthiophenes
This protocol is a generalized method adaptable for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with condenser)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and the base (K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq).[1][6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).[1][6]
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[1][7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][7]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylthiophene.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., benzothiazole-based Pd(II)-precatalyst, 0.25 mol%)
-
Potassium hydroxide (B78521) (KOH) (2 equivalents)
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), KOH (2.0 eq), and the palladium catalyst (0.25 mol%) in water.[9]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 30 minutes).[9]
-
After cooling, extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aryl-5-methylthiophenes via the Suzuki cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Conjugated Polymers from 2-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers, specifically poly(3-methylthiophene) (P3MT), utilizing 2-bromo-5-methylthiophene as a key starting material. The methodologies described herein are foundational for researchers in materials science, organic electronics, and medicinal chemistry who are interested in developing novel functional polymers.
Introduction
Conjugated polymers, characterized by their alternating single and double bonds along the polymer backbone, possess unique electronic and optical properties that make them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Polythiophenes, and in particular poly(3-alkylthiophene)s (P3ATs), are a prominent class of conjugated polymers due to their environmental stability and tunable properties.
This compound is a versatile building block for the synthesis of poly(3-methylthiophene). The bromine atom at the 2-position serves as a reactive handle for various cross-coupling polymerization reactions, enabling the formation of the polymer chain. This document outlines several common polymerization methods that can be employed for this purpose:
-
Oxidative Polymerization: A straightforward method that uses an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce polymerization.
-
Stille Cross-Coupling Polymerization: A versatile palladium-catalyzed reaction involving an organotin reagent.
-
Suzuki Cross-Coupling Polymerization: A palladium-catalyzed reaction that utilizes an organoboron compound.
-
Grignard Metathesis (GRIM) Polymerization: A nickel-catalyzed chain-growth polymerization that can produce polymers with well-defined molecular weights and low polydispersity.
The choice of polymerization method significantly influences the resulting polymer's properties, such as regioregularity, molecular weight, and polydispersity index (PDI), which in turn affect its performance in various applications.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of poly(3-methylthiophene) from this compound or its derivatives.
Protocol 1: Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
This method is a direct and common approach for synthesizing polythiophenes. However, it typically results in polymers with lower regioregularity and broader molecular weight distributions compared to cross-coupling methods.[1][2]
Materials:
-
3-Methylthiophene (B123197) (can be synthesized from this compound via debromination or used directly)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous FeCl₃ (e.g., 4 molar equivalents relative to the monomer).
-
Add anhydrous chloroform to the flask to create a suspension of FeCl₃.
-
Dissolve 3-methylthiophene (1 molar equivalent) in a separate portion of anhydrous chloroform and place it in the dropping funnel.
-
While stirring vigorously under a nitrogen atmosphere, add the monomer solution dropwise to the FeCl₃ suspension over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction mixture will turn dark and viscous.
-
Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
Workflow for Oxidative Polymerization
Caption: General workflow for the synthesis of poly(3-methylthiophene) via oxidative polymerization.
Protocol 2: Stille Cross-Coupling Polymerization
This method requires the synthesis of an organotin derivative of 3-methylthiophene. It offers good functional group tolerance.[3]
Monomer Synthesis: 2-Bromo-5-(trimethylstannyl)-3-methylthiophene
-
Start with 2,5-dibromo-3-methylthiophene (B84023).
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene in anhydrous THF and cool to -78 °C.
-
Add one equivalent of n-butyllithium (n-BuLi) dropwise and stir for 1 hour to achieve selective lithiation at the 5-position.
-
Quench the reaction with an excess of trimethyltin (B158744) chloride (Me₃SnCl) and allow the mixture to warm to room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography or distillation.
Polymerization Procedure:
-
In a flame-dried Schlenk flask, dissolve 2-bromo-5-(trimethylstannyl)-3-methylthiophene (1 equivalent) in anhydrous and degassed toluene (B28343) or DMF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%).
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a suitable solvent like chloroform and re-precipitate in methanol.
-
Dry the final polymer under vacuum.
Stille Polymerization Pathway
Caption: Simplified scheme of Stille polymerization for poly(3-methylthiophene).
Protocol 3: Suzuki Cross-Coupling Polymerization
This method involves the use of a boronic acid or boronic ester derivative of thiophene (B33073) and is generally considered less toxic than the Stille reaction.[4]
Monomer Synthesis: 3-Methylthiophene-2,5-diboronic acid pinacol (B44631) ester
-
Start with 2,5-dibromo-3-methylthiophene.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibrominated monomer in dry THF and cool to -78 °C.
-
Add two equivalents of n-BuLi dropwise and stir for 1 hour.
-
Add an excess of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) and allow the reaction to warm to room temperature overnight.
-
Work up and purify the monomer by column chromatography.
Polymerization Procedure:
-
In a flask, dissolve the 3-methylthiophene-2,5-diboronic acid pinacol ester (1 equivalent) and an equivalent of a dibromoaryl comonomer (if a copolymer is desired) or perform a self-condensation (though less common for this specific monomer). For homopolymerization, a dihalo-monomer that couples with itself after in-situ borylation can be used. A more common approach is the polymerization of a 2-bromo-5-thienylboronic ester.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the mixture to reflux (around 90 °C) and stir vigorously for 24-72 hours under an inert atmosphere.[4]
-
After cooling, separate the organic layer and wash it with water.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction.
Suzuki Polymerization Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s with controlled molecular weights.[5] This protocol is adapted for this compound, which would first need to be converted to a suitable dihalo-monomer, such as 2,5-dibromo-3-methylthiophene.
Monomer Synthesis: 2,5-Dibromo-3-methylthiophene
This can be prepared by the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid.
Polymerization Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add one equivalent of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or isopropylmagnesium chloride (i-PrMgCl), to initiate the magnesium-halogen exchange.
-
Stir the mixture for 1-2 hours at 0 °C or room temperature to form the thienyl Grignard intermediate.
-
In a separate flask, prepare a suspension of the nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), in dry THF.
-
Add the catalyst suspension to the monomer solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The polymerization is often indicated by a color change and an increase in viscosity.
-
Quench the polymerization by adding a few milliliters of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, water, and again with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is typically extracted with chloroform.
-
Precipitate the purified polymer in methanol and dry under vacuum.
GRIM Polymerization Workflow
Caption: Step-by-step workflow for GRIM polymerization of 2,5-dibromo-3-methylthiophene.
Data Presentation
The properties of poly(3-methylthiophene) can vary significantly depending on the synthetic method. The following tables summarize typical data for poly(3-alkylthiophene)s, which can serve as a reference for what to expect for P3MT. Specific data for P3MT synthesized from this compound is less commonly reported, and these values should be considered as representative examples.
Table 1: Typical Molecular Weight and Polydispersity Index (PDI) of Poly(3-alkylthiophene)s
| Polymerization Method | Monomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Oxidative (FeCl₃) | 3-Hexylthiophene | 15 - 50 | 30 - 150 | 2.0 - 5.0 | [1] |
| GRIM | 2,5-Dibromo-3-hexylthiophene | 10 - 70 | 12 - 90 | 1.2 - 1.6 | [3] |
| Kumada Coupling | 2-Bromo-5-iodo-3-hexylthiophene | 5 - 40 | 6 - 50 | 1.1 - 1.4 | [4] |
| Stille Coupling | Dihalo- and Distannyl-3-hexylthiophene | 20 - 100 | 40 - 250 | 2.0 - 3.0 | [3] |
Table 2: Optical and Electrical Properties of Poly(3-methylthiophene) Films
| Property | Value | Conditions | Reference |
| Absorption Maximum (λ_max) | ~480-520 nm | In solution (chloroform) | [6] |
| Optical Band Gap (E_g) | ~2.0 - 2.2 eV | Thin film | [7] |
| Electrical Conductivity (doped) | 10⁻³ - 10² S/cm | Doped with I₂ or FeCl₃ | [2] |
| Hole Mobility | 10⁻⁵ - 10⁻³ cm²/Vs | Organic Field-Effect Transistor | General P3AT data |
Characterization
The synthesized poly(3-methylthiophene) should be characterized to determine its structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure and determining the regioregularity (head-to-tail vs. head-to-head/tail-to-tail linkages).[8]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[9][10]
-
UV-Vis Spectroscopy: This technique is used to investigate the optical properties of the polymer, including the absorption maximum (λ_max) and the optical band gap.[6][7]
-
Cyclic Voltammetry (CV): CV can be used to determine the electrochemical properties, such as the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.
By following these protocols and characterization techniques, researchers can synthesize and evaluate poly(3-methylthiophene) for a variety of applications in organic electronics and beyond.
References
- 1. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: 2-Bromo-5-methylthiophene as a Precursor for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) derivatives are a cornerstone in the development of advanced organic electronic materials due to their excellent charge transport properties, high photoluminescence quantum yields, and tunable electronic characteristics. 2-Bromo-5-methylthiophene has emerged as a critical and versatile building block for the synthesis of complex π-conjugated systems utilized in Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile construction of well-defined oligomers and polymers for emissive and charge-transporting layers in OLED devices. The methyl group at the 5-position can enhance solubility and influence the morphological and photophysical properties of the final material.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials. It includes a case study on a high-performance thienothiophene-based emitter to illustrate the photophysical and electroluminescent properties that can be achieved.
Synthetic Pathways and Strategies
The primary methods for elaborating this compound into more complex OLED materials are palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, allowing for the precise design of molecular architectures with tailored optoelectronic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing a wide array of biaryl and conjugated systems.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organotin reagent. It is particularly useful for creating sp²-sp² carbon-carbon bonds, which are fundamental to the structure of many conjugated polymers and small molecules used in OLEDs.
Case Study: A High-Performance Thienothiophene-Based Emitter
Photophysical Properties of DMB-TT-TPA
The photophysical properties of DMB-TT-TPA were investigated in solution and in the solid state, revealing its potential as a highly efficient emitter.
| Property | Value | Reference |
| Absorption Maximum (λabs) in THF | 411 nm | [1] |
| Emission Maximum (λem) in THF | 520 nm | [1] |
| Stokes Shift | 109 nm | [1] |
| Quantum Yield in THF (ΦF) | 86% | [1] |
| Quantum Yield in Solid State (ΦF) | 41% | [1] |
| Optical Band Gap (Eoptic) | 2.52 eV | [1] |
OLED Device Performance with DMB-TT-TPA as the Emitter
A solution-processed OLED was fabricated using DMB-TT-TPA as the emissive layer, demonstrating excellent performance characteristics.
| Performance Metric | Value | Reference |
| Maximum Luminance | 752 cd/m² | |
| Turn-on Voltage | 2.9 V | |
| Maximum Current Efficiency | 10.6 cd/A | [1] |
| Maximum Power Efficiency | 6.70 lm/W | [1] |
| Maximum External Quantum Efficiency (EQE) | 4.61% | [1] |
| CIE Coordinates (x, y) | (0.16, 0.51) | |
| Electroluminescence Peak (λEL) | 512 nm |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki and Stille coupling reactions of this compound. These protocols are based on established methodologies for similar 2-bromothiophene (B119243) derivatives and can be adapted and optimized for specific target molecules.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a widely used method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane (B91453)/Water (4:1) or Toluene (B28343)/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-methylthiophene.
Protocol 2: General Stille Coupling
This protocol details a representative procedure for the Stille coupling of this compound with a generic arylstannane.
Materials:
-
This compound
-
Aryltributylstannane or Aryltrimethylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol).
-
Add the arylstannane (1.1 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Via syringe, add anhydrous and degassed toluene (10 mL). For less soluble reactants, a mixture of toluene and DMF can be used.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all components are dissolved.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove tin byproducts, dissolve the crude residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathways
Caption: Suzuki coupling of this compound.
Caption: Stille coupling of this compound.
OLED Device Architecture
Caption: General architecture of a multi-layer OLED.
References
Pharmaceutical Synthesis Applications of 2-Bromo-5-methylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-methylthiophene in pharmaceutical synthesis. This compound is a versatile heterocyclic building block widely employed in the construction of complex molecular frameworks essential for the development of novel therapeutic agents.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
Key Applications in Pharmaceutical Research
This compound and its derivatives are instrumental in the synthesis of a variety of biologically active compounds. Thiophene-based molecules are integral to many pharmaceutical agents due to their diverse pharmacological activities. The thiophene (B33073) scaffold is a common motif in kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth. Furthermore, thiophene derivatives are being investigated for their potential as antithrombotic, hemolytic, antifungal, and antipsychotic agents.
A significant area of application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown great promise in the treatment of cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed drug from this compound is not prominently documented, its role as a key intermediate for creating analogous and novel structures is of high interest in medicinal chemistry.
Experimental Protocols
The following sections detail generalized protocols for key cross-coupling reactions utilizing this compound and its derivatives. These protocols are based on established methodologies and provide a foundation for the synthesis of diverse thiophene-containing compounds.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylthiophenes
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common structures in pharmaceuticals.
Reaction Scheme:
References
Methods for Regioselective Functionalization of 2-Bromo-5-methylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-bromo-5-methylthiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the various reactive sites on the thiophene (B33073) ring, which allow for the strategic introduction of diverse functional groups. The methodologies outlined below focus on achieving high regioselectivity, a critical aspect in the synthesis of complex molecular architectures.
Introduction
This compound possesses three potentially reactive sites for functionalization: the C2-position bearing the bromine atom, and the C3 and C4 positions with available C-H bonds. The presence of the bromine atom and the methyl group exerts distinct electronic and steric effects, which can be exploited to direct incoming substituents to a specific position. The primary strategies for regioselective functionalization include metal-catalyzed cross-coupling reactions at the C-Br bond, rearrangement reactions such as the halogen dance to access the C3 position, and direct C-H functionalization.
Metal-Catalyzed Cross-Coupling Reactions at the C2-Position
The bromine atom at the C2-position of this compound serves as an excellent handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These methods are highly reliable for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₃PO₄ (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[2]
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 85 | 18 | 88 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 10 | 95 |
Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with the aryl bromide, offering mild reaction conditions and tolerance to a wide range of functional groups.[3][4]
Experimental Protocol: Stille Coupling
-
Materials:
-
This compound
-
Organostannane reagent (1.1 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous toluene or THF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (2 mol%).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
To remove tin byproducts, dissolve the crude residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF).
-
Purify the product by column chromatography.[4]
-
Kumada Coupling
The Kumada coupling employs a Grignard reagent for the cross-coupling reaction, catalyzed by either a nickel or palladium complex.[5][6]
Experimental Protocol: Kumada Coupling
-
Materials:
-
This compound
-
Grignard reagent (e.g., Arylmagnesium bromide, 1.2 equivalents)
-
NiCl₂(dppp) or Pd(PPh₃)₄ (3 mol%)
-
Anhydrous THF or diethyl ether
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried, three-necked flask equipped with a condenser, add the catalyst under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in the anhydrous solvent and add it to the flask.
-
Add the Grignard reagent (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of diluted hydrochloric acid.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter, evaporate the solvent, and purify the residue by column chromatography or distillation.
-
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with the aryl bromide, catalyzed by a palladium or nickel complex.[7][8]
Experimental Protocol: Negishi Coupling
-
Materials:
-
This compound
-
Organozinc reagent (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., X-Phos, 4 mol%)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In an inert atmosphere glovebox, add the palladium catalyst and ligand to a reaction vial.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Add the organozinc reagent (1.5 eq).
-
Seal the vial and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[9][10]
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming a carbon-nitrogen bond between the aryl bromide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos or t-BuXPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Table 2: Summary of C2-Functionalization via Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene |
| Kumada | Grignard reagent | NiCl₂(dppp) | - | THF |
| Negishi | Organozinc reagent | Pd₂(dba)₃ / X-Phos | - | THF |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |
Halogen Dance Reaction for C3-Functionalization
The halogen dance is a base-catalyzed isomerization that allows for the migration of a halogen atom on an aromatic ring. In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) can induce a "halogen dance," leading to the formation of 3-bromo-2-lithio-5-methylthiophene. This intermediate can then be trapped with various electrophiles to achieve functionalization at the C2 position, with the bromine now at the C3 position.
Experimental Protocol: Halogen Dance and Electrophilic Quench
-
Materials:
-
This compound
-
Diisopropylamine (B44863) (1.5 equivalents)
-
n-Butyllithium (1.6 M in hexanes, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 equivalents)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to generate the LDA solution.
-
Cool the LDA solution back to -78 °C and add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
Table 3: Electrophilic Quenching of the Halogen Dance Intermediate
| Electrophile | Product |
| DMF | 3-Bromo-5-methylthiophene-2-carbaldehyde |
| CO₂ | 3-Bromo-5-methylthiophene-2-carboxylic acid |
| I₂ | 3-Bromo-2-iodo-5-methylthiophene |
| (CH₃)₃SiCl | 3-Bromo-5-methyl-2-(trimethylsilyl)thiophene |
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of the starting materials. For this compound, the C3 and C4 positions are potential sites for direct C-H activation. The regioselectivity is governed by the electronic and steric properties of the substrate and the catalyst system employed. Generally, direct arylation of 2-substituted thiophenes occurs preferentially at the C5 position. However, with the C5 position blocked by a methyl group in this compound, the reaction is directed to the C3 or C4 position. The C3 position is generally more electronically favored for electrophilic attack, but steric hindrance from the adjacent bromine atom can influence the outcome.
Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of biaryl compounds.
Experimental Protocol: Direct C-H Arylation (General)
-
Materials:
-
This compound
-
Aryl bromide or iodide (1.5-2.0 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Additive (e.g., pivalic acid, 30 mol%)
-
Anhydrous solvent (e.g., DMAc or toluene)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), the base (2.0 eq), and the additive.
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-140 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Table 4: Expected Regioselectivity in Direct C-H Arylation
| Position | Electronic Effect | Steric Hindrance | Expected Reactivity |
| C3 | Electron-rich (relative to C4) | High (adjacent to Br) | Moderate |
| C4 | Less electron-rich | Low | Favorable under certain conditions |
Note: The actual regioselectivity can be highly dependent on the specific catalyst, ligand, and reaction conditions. Optimization is often required to favor one regioisomer over the other.
Conclusion
The regioselective functionalization of this compound can be achieved through a variety of synthetic strategies. Metal-catalyzed cross-coupling reactions provide a robust and predictable route to functionalize the C2 position. The halogen dance reaction offers a unique pathway to access the C3 position via a rearranged intermediate. Direct C-H functionalization presents an atom-economical approach to potentially functionalize the C3 and C4 positions, although control of regioselectivity can be more challenging. The choice of method will depend on the desired substitution pattern and the specific functional groups to be introduced. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.
References
- 1. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Rhodium(III)-Catalyzed Regioselective C-H Alkenylation and Alkylation of Menadione Analogues with β-Trifluoromethyl Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aobchem.com [aobchem.com]
- 8. Rhodium(III)-catalyzed regioselective C-H alkenylation of phenylphosphine sulfides. | Semantic Scholar [semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting & Optimization
How to optimize Suzuki coupling reaction conditions for 2-Bromo-5-methylthiophene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 2-Bromo-5-methylthiophene.
Troubleshooting Guide
Low to no product yield is a common issue in Suzuki coupling reactions. This guide provides a systematic approach to identifying and resolving the underlying causes.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is fresh and has been stored under an inert atmosphere to prevent deactivation. Consider using more robust pre-catalysts or specialized ligands like SPhos or BrettPhos, particularly for challenging substrates.[1] The active catalytic species is Pd(0); if using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0).[2] |
| Ineffective Base | The choice of base is critical for the transmetalation step.[1] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3] The effectiveness of a base can be solvent-dependent. For instance, K₃PO₄ is often effective in aqueous dioxane mixtures.[4] Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Poor Solvent Choice | The solvent system must solubilize all reactants.[1] Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in aqueous mixtures.[1] A typical ratio for dioxane/water is 4:1.[3][4] |
| Inadequate Temperature | Suzuki coupling reactions often require heating. A typical temperature range is 80-100 °C.[1][3] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions like dehalogenation at excessively high temperatures. |
| Reactant Quality | Verify the purity of this compound and the boronic acid. Impurities can interfere with the catalyst. Boronic acids can be prone to decomposition (protodeboronation), especially 2-heteroaryl boronic acids.[2] Using fresh or recently purified boronic acid is recommended. |
| Inert Atmosphere | The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine (B1218219) ligands.[1] Ensure all solvents are properly degassed before use. |
Problem: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This can occur if the reaction mixture is not properly degassed, leading to oxidation of the catalyst.[2] Ensure a thoroughly inert atmosphere. Using a Pd(0) source directly can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[2] |
| Dehalogenation (Protodebromination) | This is a common side reaction with bromo-thiophenes, often promoted by excess water in the solvent system.[5] While some water is necessary, an excess can lead to protodebromination.[5] Try reducing the amount of water in the solvent mixture or using a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of aryl bromides, including bromothiophenes.[3][4] Other catalyst systems, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine ligand (e.g., SPhos, P(t-Bu)₃), can also be highly effective.[1] The optimal choice may depend on the specific boronic acid being used.
Q2: Which base should I use for this reaction?
A2: A variety of inorganic bases can be used, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being common and effective choices.[1][3][4] Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes improve yields, especially with less reactive substrates.[1] The choice of base can influence the reaction rate and yield, and may need to be optimized in conjunction with the solvent system.[1]
Q3: What is the recommended solvent system?
A3: A mixture of an organic solvent and water is typically used to ensure the solubility of all reactants.[1] A 4:1 to 10:1 mixture of 1,4-dioxane (B91453) and water is a robust and widely used system.[1][4] Other common solvents include toluene, THF, and DMF.[1]
Q4: My reaction is not going to completion. What can I do?
A4: If the reaction is sluggish, first ensure that all reagents are pure and the reaction is being conducted under a strict inert atmosphere. You can then try increasing the reaction temperature to 80-100 °C.[1][3] If the issue persists, consider screening different palladium catalysts, ligands, bases, and solvent systems to find the optimal conditions for your specific substrates.
Q5: I am observing a significant amount of dehalogenated starting material. How can I minimize this?
A5: Dehalogenation is a known side reaction for bromothiophenes, often influenced by the solvent system.[5] An excess of water in solvent mixtures like dioxane/water can promote this side reaction.[5] Try reducing the proportion of water in your solvent system. Alternatively, switching to a different solvent system, such as toluene with an appropriate base, may be beneficial, though this will likely require re-optimization of other reaction parameters.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Identifying and minimizing side reactions in Sonogashira coupling of bromo-thiophenes
Welcome to the technical support center for the Sonogashira coupling of bromo-thiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of thiophene-containing alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of bromo-thiophenes?
A1: The most prevalent side reactions encountered are:
-
Glaser (or Hay) Homocoupling: This is the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne. It is a common byproduct, especially in the presence of a copper(I) co-catalyst and oxygen.[1][2]
-
Hydrodehalogenation: This side reaction involves the replacement of the bromine atom on the thiophene (B33073) ring with a hydrogen atom, leading to the formation of a debrominated thiophene byproduct and reducing the yield of the desired coupled product.
-
Oligomerization/Polymerization: Under certain conditions, particularly at higher temperatures or catalyst loadings, oligomerization of the thiophene substrates or products can occur, leading to complex reaction mixtures and difficult purification.[3]
Q2: How can I minimize the formation of Glaser homocoupling byproducts?
A2: Minimizing alkyne homocoupling is crucial for achieving high yields of the desired cross-coupled product. Key strategies include:
-
Rigorous Exclusion of Oxygen: Since Glaser coupling is an oxidative process, it is essential to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use.[1]
-
Copper-Free Protocols: The most direct method to avoid copper-mediated homocoupling is to employ a copper-free Sonogashira protocol. These methods often require careful selection of palladium catalysts and ligands to facilitate the catalytic cycle.[1][2][4][5][6]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Amine Base: The choice of amine can influence the extent of homocoupling. While tertiary amines like triethylamine (B128534) are common, secondary amines such as piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective in suppressing this side reaction.[7]
Q3: What factors contribute to hydrodehalogenation, and how can it be suppressed?
A3: Hydrodehalogenation can be a significant issue, particularly with electron-rich bromo-thiophenes. Factors influencing this side reaction and potential solutions include:
-
Reaction Temperature: Higher temperatures can promote hydrodehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Solvent and Base: The nature of the solvent and base can play a role. Protic solvents or the presence of water can be a source of protons for the hydrodehalogenation process. Using anhydrous solvents and bases is recommended.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling. Screening different ligand systems may be necessary to identify one that minimizes this side reaction.
Q4: Can the choice of palladium catalyst and ligand affect the outcome of the reaction?
A4: Absolutely. The palladium catalyst and its associated ligands are critical for the success of the Sonogashira coupling.
-
Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) sources such as PdCl₂(PPh₃)₂ are commonly used.[4][8] Pd(II) precatalysts are often more stable but require in situ reduction to the active Pd(0) species.
-
Phosphine (B1218219) Ligands: The electronic and steric properties of the phosphine ligand can significantly impact the reaction. Electron-rich and bulky ligands can enhance the rate of oxidative addition and stabilize the catalytic species, potentially leading to higher yields and reduced side reactions.[8] For challenging substrates, specialized ligands may be required.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Incorrect reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and copper(I) iodide. 2. Ensure all components are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Purify starting materials and use anhydrous, degassed solvents. 4. Optimize the reaction temperature; bromo-thiophenes may require higher temperatures than their iodo- counterparts. |
| High Levels of Glaser Homocoupling | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. 3. High concentration of terminal alkyne. | 1. Improve degassing procedures and ensure a leak-free reaction setup. 2. Reduce the amount of CuI or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. |
| Significant Hydrodehalogenation | 1. High reaction temperature. 2. Presence of protic impurities. 3. Inappropriate catalyst system. | 1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Use rigorously dried solvents and reagents. 3. Screen different palladium/ligand combinations. |
| Formation of Oligomers/Polymers | 1. High reaction temperature. 2. High catalyst loading. 3. Extended reaction times. | 1. Reduce the reaction temperature. 2. Lower the catalyst loading. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Consumption of a key reagent. | 1. Consider using a more robust catalyst system or adding a fresh portion of the catalyst. 2. Ensure an appropriate stoichiometry of all reagents, particularly the base. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the effect of different catalysts and the presence of a copper co-catalyst on the Sonogashira coupling of 3-bromothiophene (B43185) with an alkyne.
| Bromo-thiophene | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Side Products |
| 3-Bromothiophene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (P2) | DABCO | THF | RT | 18 | 75 | Not specified |
| 3-Bromothiophene | 3-Ethynylpyridine | Pd(allyl)Cl/P(t-Bu)₃ (P1) | DABCO | THF | RT | 18 | 52 | Not specified |
| 2,3-Dibromothiophene | TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | - | 60 | - | - | Dimerization |
Note: This data is compiled from literature sources and may not be directly comparable due to variations in experimental setups. Yields are for the desired cross-coupled product.[4][9]
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 3-Bromo-7-chloro-1-benzothiophene
This protocol describes a typical setup for the Sonogashira coupling of a bromo-thiophene derivative with a terminal alkyne using a copper(I) co-catalyst.
Materials:
-
3-bromo-7-chloro-1-benzothiophene (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene, to make a ~0.1 M solution)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-7-chloro-1-benzothiophene, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture for a few minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromothiophene
This protocol is adapted for a copper-free Sonogashira coupling, which is particularly useful for minimizing Glaser homocoupling byproducts.[4]
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Terminal alkyne (e.g., 3-ethynylpyridine, 1.6 equiv)
-
Palladium precatalyst [DTBNpP]Pd(crotyl)Cl (5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, to make a ~0.2 M solution)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst.
-
Add the anhydrous, degassed solvent, followed by the base, 3-bromothiophene, and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion (typically within a few hours), quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Sonogashira catalytic cycle with competing side reactions.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Bromo-5-methylthiophene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Bromo-5-methylthiophene reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products of this compound.
Issue 1: Low yield after column chromatography.
-
Question: My Suzuki coupling reaction with this compound results in a low yield of the desired 2-aryl-5-methylthiophene after column chromatography. What are the potential causes and how can I improve it?
-
Answer: Low yields after chromatographic purification can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Catalyst Residue: Palladium catalysts used in cross-coupling reactions can sometimes interfere with purification. Ensure that the reaction work-up includes a step to remove the catalyst, such as filtration through a pad of celite before concentration.
-
Compound Instability: Thiophene (B33073) derivatives can be sensitive to the acidic nature of silica (B1680970) gel, potentially leading to degradation on the column. Consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample. Alternatively, using a different stationary phase like neutral alumina (B75360) can be beneficial for acid-sensitive compounds.
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and co-elution of the product with impurities, resulting in lower yields of pure fractions. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Side Reactions: Incomplete reactions or the formation of side products can contribute to low yields. Common side reactions in Suzuki couplings include homocoupling of the boronic acid. Ensure your reaction goes to completion by monitoring with TLC or GC-MS.
-
Issue 2: Difficulty in removing tin byproducts from a Stille coupling reaction.
-
Question: I am struggling to remove organotin impurities from my 2-aryl-5-methylthiophene product synthesized via a Stille coupling reaction. What are the best methods for their removal?
-
Answer: Organotin byproducts are a common challenge in the purification of products from Stille reactions. Here are effective strategies for their removal:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: A highly effective method is to wash the crude product solution with a saturated aqueous solution of potassium fluoride. The fluoride ions react with the tin byproducts to form insoluble organotin fluorides, which can then be removed by filtration.
-
Silica Gel Chromatography with Triethylamine: In many cases, the tributyltin halides (Bu3SnX) can be removed by filtering the crude product through a plug of silica gel conditioned with a solvent system containing 2-5% triethylamine.
-
Fractional Distillation: If the desired product is a liquid and has a significantly different boiling point from the tin byproducts, fractional distillation under reduced pressure can be an effective purification method.
-
Issue 3: The product oils out during recrystallization.
-
Question: I am trying to recrystallize my 2,5-disubstituted thiophene product, but it is oiling out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the cooling process being too rapid. Here are some solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the mixture to decrease the saturation and then cool slowly.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For non-polar compounds, mixtures like hexane/ethyl acetate (B1210297) or toluene/hexane can be effective.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common and effective purification methods for products derived from this compound are column chromatography and recrystallization. For volatile liquid products, fractional distillation under reduced pressure is also a viable option. The choice of method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the scale of the reaction.
Q2: What are some common side products in Suzuki-Miyaura reactions with this compound, and how can they be identified?
A2: Common side products include the homocoupling product of the arylboronic acid (Ar-Ar) and unreacted starting materials. These can often be identified by comparing the NMR spectrum of the crude product to that of the starting materials. The homocoupling product will lack the characteristic thiophene signals and will show signals corresponding to a symmetrical biaryl compound.
Q3: How can I monitor the progress of my purification by column chromatography?
A3: Thin-layer chromatography (TLC) is the primary method for monitoring column chromatography. By collecting fractions and spotting them on a TLC plate, you can visualize the separation of your desired product from impurities. The fractions containing the pure product (ideally showing a single spot with the correct Rf value) can then be combined. UV light is often used for visualization as thiophene derivatives are typically UV-active.
Q4: Are there any safety precautions I should take when working with this compound and its reaction products?
A4: Yes, this compound is a combustible liquid and can be harmful if swallowed or in contact with skin. It can also cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Comparison of Common Purification Techniques for 2-Aryl-5-methylthiophene Derivatives
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | Highly versatile, can separate complex mixtures and regioisomers. | Can be time-consuming and requires large volumes of solvent. Potential for product degradation on silica. |
| Recrystallization | >99% | 50-80% | Can provide very high purity for solid compounds. Relatively simple and inexpensive. | Only applicable to solid products. Yield can be lower due to solubility losses in the mother liquor. |
| Fractional Distillation | >97% | 70-95% | Effective for purifying volatile liquid products. Good for large-scale purifications. | Requires the product to be thermally stable. May not effectively separate isomers with close boiling points. |
Experimental Protocols
Protocol 1: Purification of a 2-Aryl-5-methylthiophene by Flash Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass chromatography column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification of a Solid 2,5-Disubstituted Thiophene by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, hexane/ethyl acetate, or toluene.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Mandatory Visualization
Caption: A general workflow for troubleshooting purification issues.
Caption: Experimental workflow for a Suzuki coupling and purification.
Technical Support Center: Effective Removal of Tin Byproducts from Stille Coupling Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the removal of organotin byproducts from Stille coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of products from Stille coupling reactions.
Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?
A1: The primary organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and hexaalkylditin (e.g., Bu₃SnSnBu₃). If your reaction utilizes tin hydrides, you may also need to remove trialkyltin hydrides (e.g., Bu₃SnH).[1] These byproducts are known for their toxicity, and their removal is crucial, especially in drug development, often requiring purification to parts-per-million (ppm) levels.[2]
Q2: I performed an aqueous potassium fluoride (B91410) (KF) wash, but my product is still contaminated with tin residues. What might be the problem?
A2: Incomplete removal of tin byproducts after a KF wash can be due to several factors:
-
Insufficient Contact Time or Agitation: For the complete precipitation of tin fluoride, it is recommended to stir the biphasic mixture vigorously for at least one hour.[2]
-
Formation of an Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[1][2] In such cases, filtering the entire mixture through a pad of Celite® is an effective solution.[1][3]
-
Suboptimal pH: The efficiency of the precipitation of organotin species can be influenced by the pH of the aqueous phase.[3]
-
Presence of Unreactive Tin Species: Byproducts like tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) may not react efficiently with KF. Pre-treating the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by a subsequent KF wash.[1][2][4]
Q3: Are there alternative methods to the aqueous KF wash for tin byproduct removal?
A3: Yes, several other effective methods are available:
-
Chromatographic Methods:
-
Triethylamine-Treated Silica (B1680970) Gel: Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine (B128534) in the eluent is a quick and effective method.[1][4][5]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[1][6]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds into the aqueous phase.[1]
-
Chemical Scavengers: Solid-supported reagents, often silica-based, are functionalized with groups that selectively bind to organotin compounds.[2][7] The crude reaction mixture is stirred with the scavenger, which is then removed by simple filtration.[2]
Q4: My product is a solid. What is the best way to purify it from organotin residues?
A4: For solid products, recrystallization can be a highly effective purification technique. A common procedure involves slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization to significantly reduce tin contamination.[1][8]
Q5: My product is sensitive to water. What non-aqueous methods can I use to remove tin byproducts?
A5: For water-sensitive products, non-aqueous work-up procedures are recommended. Flash chromatography on silica gel treated with triethylamine is an excellent first choice.[2][3] Alternatively, precipitation or crystallization of your desired product from an appropriate solvent system can leave the organotin impurities behind in the mother liquor.[3]
Q6: I'm experiencing significant product loss during the workup. What can I do to improve my yield?
A6: Product loss can occur due to several reasons:
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Adsorption onto Precipitates: Your product might be adsorbing to the precipitated tin fluoride or the Celite® used for filtration. To mitigate this, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[3]
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Emulsion Formation: Emulsions can form during aqueous work-up, trapping your product. Adding brine (saturated NaCl solution) can help to break up these emulsions.[3]
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Degradation on Silica Gel: If you are using chromatography, your product might be degrading on the acidic silica gel. Using a less acidic stationary phase, such as neutral or basic alumina, or deactivating the silica gel with triethylamine can prevent this.[3]
Data on Tin Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Reported Efficiency | Advantages | Disadvantages | Citations |
| Aqueous KF Wash & Filtration | >95% | Cost-effective and simple procedure. | May not be suitable for water-sensitive compounds; can form emulsions. | [3] |
| Flash Chromatography (Silica Gel) | 90-99% | Widely applicable for a range of impurities. | Can be time-consuming; potential for product degradation on acidic silica. | [3] |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation and improves separation. | Requires pre-treatment of the stationary phase. | [1][3] |
| Flash Chromatography (Potassium Carbonate/Silica Gel) | Reduces tin to <15 ppm | Highly effective for removing trace amounts of tin. | Requires preparation of the mixed stationary phase. | [1][6] |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95% | Effective for specific types of organotin byproducts. | Reagents can be hazardous and may not be compatible with all functional groups. | [3] |
| Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | Can achieve complete removal of tin. | Multi-step process. | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
-
Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1][3]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium (B1175870) chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.[1][4]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can be further purified if necessary.[1]
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visual Workflow Guides
Caption: Decision workflow for purification of Stille coupling products.
Caption: Workflow for organotin removal using aqueous KF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. suprasciences.com [suprasciences.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Strategies to prevent alkyne homocoupling in Sonogashira reactions
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling in the context of the Sonogashira reaction?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product and complicate purification.[2]
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main culprits responsible for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst enhances the rate of the Sonogashira reaction, it also unfortunately catalyzes this undesirable side reaction.[1][3]
Q3: What are the general strategies to prevent or minimize alkyne homocoupling?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is a critical first step, especially in copper-catalyzed reactions.[1][2]
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly diminish homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]
Q4: How does the choice of ligand affect homocoupling?
A4: The phosphine (B1218219) ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[1] However, the optimal ligand is often dependent on the specific substrates, and screening different ligands may be necessary.[1]
Q5: Can the base and solvent impact the amount of homocoupling?
A5: Absolutely. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can also influence the stability and reactivity of the catalytic species involved, thereby affecting the competition between cross-coupling and homocoupling.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| High percentage of homocoupled diyne product observed. | Presence of oxygen in the reaction. | Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain a strictly inert atmosphere (Argon or Nitrogen).[2] |
| Copper-catalyzed reaction is promoting Glaser coupling. | Switch to a copper-free Sonogashira protocol.[2][3] This is often the most effective way to eliminate homocoupling. | |
| Sub-optimal reaction conditions. | Screen different phosphine ligands (e.g., bulky, electron-rich ligands). Optimize the choice of base (secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective than triethylamine).[2] Vary the solvent and reaction temperature.[4][5] | |
| High concentration of terminal alkyne. | Add the terminal alkyne to the reaction mixture slowly using a syringe pump.[1] | |
| Low yield of the desired cross-coupled product. | Catalyst degradation. | Ensure high-purity, anhydrous, and degassed solvents and reagents are used. The presence of oxygen can degrade the Pd(0) catalyst.[2] |
| Incorrect stoichiometry. | Carefully verify the molar ratios of the aryl halide, alkyne, palladium catalyst, and base.[2] | |
| Insufficient reaction temperature. | For less reactive aryl halides (e.g., bromides and chlorides), a higher reaction temperature may be required.[6] | |
| Reaction fails to proceed. | Inactive catalyst. | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. |
| Poor choice of solvent or base for the specific substrates. | Consult the literature for solvent/base combinations that have been successful for similar substrates. For instance, DMF or THF with triethylamine (B128534) are common choices.[6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Reaction with Minimized Homocoupling
This protocol is a modified version of the standard Sonogashira conditions, optimized to reduce Glaser coupling.
Reagent Preparation:
-
Ensure all solvents (e.g., THF, triethylamine) are anhydrous and freshly distilled and degassed.[2]
-
All solid reagents (aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, CuI) should be of high purity and dried.
Reaction Setup (using Schlenk Technique):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]
-
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[2]
-
Add the degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe.[2]
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution. For highly sensitive substrates, consider slow addition via a syringe pump.
-
Stir the reaction at the appropriate temperature (room temperature to 90 °C, depending on the aryl halide's reactivity) and monitor its progress by TLC or GC/MS.[2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.
Reagent Preparation:
-
Ensure all solvents (e.g., acetonitrile) are anhydrous and degassed.
-
The aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂), phosphine ligand (e.g., cataCXium A), and base (e.g., Cs₂CO₃) should be of high purity.[2]
Reaction Setup (in a glovebox or under a strong flow of inert gas):
-
To a dry reaction tube, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol).[2]
-
Add the anhydrous and degassed solvent (e.g., 5 mL acetonitrile).[2]
-
Seal the tube and stir the mixture at the appropriate temperature until the reaction is complete (monitor by TLC or GC/MS).[2]
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.[2]
Visualizations
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Troubleshooting workflow for alkyne homocoupling.
Caption: Decision tree for selecting a preventative strategy.
References
Technical Support Center: Improving Yields in Palladium-Catalyzed Synthesis with 2-Bromo-5-methylthiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions with 2-Bromo-5-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The most common issues include suboptimal choice of catalyst, base, or solvent, as well as catalyst deactivation and side reactions like protodeboronation.[1][2] The pyridine (B92270) nitrogen in similar substrates can coordinate with the palladium catalyst, hindering its activity.[2]
To improve yields, consider the following:
-
Catalyst and Ligand Selection: For challenging substrates like 2-bromothiophenes, electron-rich and bulky phosphine (B1218219) ligands are often beneficial as they facilitate the rate-determining oxidative addition step.[2] Catalyst systems like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a Buchwald ligand (e.g., SPhos, XPhos) are effective.[2][3][4]
-
Base and Solvent Optimization: The choice of base is crucial for the transmetalation step.[3] Inorganic bases such as K₃PO₄ and K₂CO₃ are commonly used.[3][4][5] The solvent system must solubilize all reactants; mixtures of dioxane/water or toluene (B28343)/ethanol/water are typical choices.[3][4]
-
Minimizing Side Reactions: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, can be a significant side reaction.[2] To minimize this, ensure your reaction is thoroughly degassed to remove oxygen and consider using more stable boronic esters (e.g., pinacol (B44631) esters).[2]
Q2: My Stille coupling reaction is sluggish or fails to go to completion. What adjustments can I make?
A2: Sluggish Stille couplings are often related to the catalyst system and reaction conditions. Key parameters to investigate include the palladium catalyst, ligands, additives, and temperature.
-
Catalyst and Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Stille reactions.[4][6] Sterically hindered and electron-rich ligands can accelerate the coupling.
-
Solvent Choice: Anhydrous and degassed toluene is a standard solvent.[4][6] For reactants with poor solubility, a mixture of toluene and DMF can be used.[6]
-
Additives: The addition of CuI can significantly increase the reaction rate.
-
Temperature: Heating the reaction mixture, typically to 90-110 °C, is necessary to drive the reaction to completion.[6][7]
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can this be prevented?
A3: Homocoupling of the terminal alkyne (Glaser-Hay coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and the copper co-catalyst.[8] To minimize this:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.[8]
-
Copper Co-catalyst: Reduce the amount of CuI to the minimum effective concentration. In some cases, a copper-free protocol may be necessary.[8]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can also help to suppress homocoupling.[8]
-
Temperature: The oxidative-addition step can be rate-limiting for aryl bromides, potentially requiring higher temperatures.[9]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination can be challenging with heterocyclic substrates. Success depends critically on the choice of ligand, base, and palladium precatalyst.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential for achieving high yields, as they promote both the oxidative addition and reductive elimination steps.[10][11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) is a common choice.
-
Palladium Source: Using advanced generation palladium precatalysts can improve catalytic activity and stability.[12][13]
-
Solvent: High-boiling, non-coordinating solvents like toluene or dioxane are typically used.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted this compound.
-
Formation of only trace amounts of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh bottle or a reliable source. For Pd(0) catalysts like Pd(PPh₃)₄, handle under an inert atmosphere to prevent oxidation. |
| Inappropriate Ligand | For challenging couplings, switch to a more electron-rich and sterically bulky ligand (e.g., Buchwald-type ligands like SPhos or XPhos).[1][2] |
| Suboptimal Base | The choice of base is critical. For Suzuki, try K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[10] |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system. For Suzuki, a mixture like dioxane/water is common.[4][5] For other couplings, dry, degassed solvents like toluene or THF are standard.[6][14] |
| Low Reaction Temperature | Many cross-coupling reactions require heating. Gradually increase the temperature, typically in the range of 80-110 °C.[3][6][12] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).[2][15] |
Issue 2: Formation of Palladium Black
Symptoms:
-
The reaction mixture turns black with the formation of a precipitate.
-
The reaction stalls and does not proceed to completion.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Decomposition | This indicates the agglomeration of Pd(0) into inactive palladium black.[2][8] |
| Insufficient Ligand Stabilization | Increase the ligand-to-palladium ratio slightly. Use bulky, electron-rich phosphine ligands which are better at stabilizing the Pd(0) center.[1] |
| High Reaction Temperature | Avoid excessively high temperatures which can accelerate catalyst decomposition.[1] |
| Impurities | Ensure all reagents and solvents are pure and anhydrous. Impurities can poison the catalyst.[8] |
Issue 3: Significant Side Product Formation
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that do not correspond to starting material or the desired product.
-
Common side products include homocoupled starting materials or byproducts from debromination/deboronation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Homocoupling of Coupling Partner | This is common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization) reactions.[1][8] Ensure the reaction is strictly anaerobic. For Sonogashira, minimize the amount of copper catalyst.[8] |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom. Minimize water content and ensure the reaction is degassed. Using boronic esters can increase stability.[2] |
| Hydrodehalogenation (Debromination) | The bromo group on the thiophene (B33073) is replaced by a hydrogen atom. This can be promoted by high temperatures or certain bases.[1] Optimize the reaction temperature and consider screening different bases. |
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with 2-bromothiophene (B119243) derivatives. These should be used as a guide for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives [3][4][5]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5 mol%) | K₃PO₄ (2-3 eq) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 90 | 12 | 25-76 |
| Pd(OAc)₂ / SPhos | K₂CO₃ (2 eq) | Toluene/H₂O | 100 | 12-18 | 85-98 |
Table 2: Stille Coupling of 2-Bromothiophene Derivatives [4][6][14]
| Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) |
| Pd(PPh₃)₄ (2%) | - | - | Toluene | 90-110 | 12-24 |
| Pd₂(dba)₃ (2%) | P(o-tol)₃ (4%) | - | Toluene | 90-110 | 12-16 |
| Pd(PPh₃)₄ (5%) | - | CuI | DMF | 80 | 12 |
Table 3: Heck Coupling of 2-Bromothiophene Derivatives [14][16]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ (1%) | PPh₃ | Et₃N | DMF | 100-120 |
| [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine | K₂CO₃ | Dioxane | 140 |
Table 4: Sonogashira Coupling of Aryl Bromides [9][17]
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ (2-5%) | CuI (5-10%) | Et₃N or DIPA | Toluene or DMF | 80-100 |
| Pd(dppf)Cl₂ | CuI | Et₃N | THF | 60-80 |
Table 5: Buchwald-Hartwig Amination of Aryl Bromides [11][12][18]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) |
| Pd₂(dba)₃ | BINAP | t-BuONa | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos or RuPhos | t-BuONa or K₃PO₄ | Toluene or Dioxane | 80-110 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3][4][5]
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (B91453) and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Stille Coupling [4][6][7]
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq) and the organostannane reagent (1.1 eq).
-
Via syringe, add anhydrous and degassed toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography. Note: All waste containing tin compounds must be disposed of according to institutional and local regulations.[6]
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting and Preventing Palladium Black Formation in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting and preventing palladium black formation in palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues related to catalyst decomposition.
Troubleshooting Guide
The formation of palladium black, a finely divided and catalytically inactive form of palladium metal, is a common indication of catalyst decomposition in cross-coupling reactions.[1][2][3] This precipitation leads to lower reaction yields and inconsistent results. The following table summarizes common causes and provides actionable solutions to prevent this issue.
| Observation | Potential Cause | Recommended Solution(s) | Relevant Factors |
| Rapid formation of black precipitate at the start of the reaction. | Unstable Pd(0) species: The active Pd(0) catalyst is not sufficiently stabilized and aggregates.[3] | - Increase ligand-to-palladium ratio: An extra equivalent of ligand can improve catalyst stability. - Use preformed, air-stable precatalysts: Buchwald or PEPPSI™ precatalysts can ensure cleaner catalyst generation. - Select appropriate ligands: Sterically demanding, electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) center.[4] | Ligand type, Pd source |
| Palladium black forms gradually as the reaction progresses. | Slow catalyst decomposition: This can be due to high temperature, incompatible solvent, or impurities. | - Lower the reaction temperature: Elevated temperatures can accelerate catalyst decomposition.[5] - Optimize solvent choice: Less polar solvents like toluene (B28343) or dioxane are often preferred.[6] Polar coordinating solvents can sometimes alter selectivity and stability.[7] - Ensure high purity of reagents: Trace impurities in substrates or reagents can poison the catalyst. | Temperature, Solvent, Reagent Purity |
| Reaction stalls and palladium black is observed. | Ligand degradation or oxidation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides and destabilization of the catalyst.[8] | - Degas all solvents and reagents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., Argon or Nitrogen).[8][9] - Work under an inert atmosphere: Use a glovebox or Schlenk line techniques. | Reaction atmosphere |
| Inconsistent results and sporadic palladium black formation. | Issues with Pd(II) precatalyst reduction: The in-situ reduction of Pd(II) to the active Pd(0) species is inefficient or leads to side reactions.[10] | - Control the pre-catalyst reduction process: The sequence of addition of reagents can be critical.[10] - Consider using a mild reducing agent: In some cases, additives can facilitate a cleaner reduction.[9] | Catalyst activation |
| Homocoupling of boronic acids is observed alongside palladium black. | Presence of Pd(II) species and oxygen: This can lead to an undesired catalytic cycle for homocoupling.[11] | - Rigorous deoxygenation: This minimizes the reoxidation of Pd(0) to Pd(II).[9] - Use a Pd(0) source directly: This bypasses the need for in-situ reduction and potential issues with residual Pd(II). | Oxygen, Pd oxidation state |
Frequently Asked Questions (FAQs)
Q1: What is palladium black and why is it a problem in cross-coupling reactions?
Palladium black is a finely divided, high-surface-area form of elemental palladium that appears as a black precipitate.[3] In homogeneous cross-coupling reactions, the catalytic cycle relies on soluble, molecular palladium complexes, typically in the Pd(0) and Pd(II) oxidation states.[11][12] The formation of palladium black signifies the aggregation and precipitation of the active catalyst from the solution, rendering it inactive for the desired transformation.[1][2] This leads to a decrease in reaction rate, lower yields, and potentially incomplete conversion of starting materials.
Q2: What are the primary pathways that lead to the formation of palladium black?
Palladium black formation is a result of catalyst deactivation. The primary pathway involves the aggregation of the catalytically active but unstable "naked" Pd(0) species.[3] This can happen when:
-
Ligands dissociate from the palladium center, leaving it coordinatively unsaturated and prone to aggregation.[3]
-
The rate of reductive elimination to regenerate the Pd(0) catalyst is faster than the subsequent oxidative addition, leading to a buildup of the unstable Pd(0) intermediate.
-
Inefficient reduction of Pd(II) precatalysts can lead to the formation of palladium nanoparticles.[10]
-
High temperatures can promote ligand dissociation and catalyst aggregation.[5]
Q3: How can I prevent the formation of palladium black?
Preventing palladium black formation centers on maintaining the stability of the active palladium catalyst in the solution. Key strategies include:
-
Proper Ligand Selection: Use sterically bulky and electron-rich ligands that strongly coordinate to the palladium center, preventing aggregation.[4]
-
Optimizing the Ligand-to-Palladium Ratio: An excess of the ligand can help to keep the palladium complex in solution and prevent decomposition.
-
Controlling the Reaction Temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.[5]
-
Choosing the Right Solvent: The solvent can influence the stability of the catalytic species. Non-polar, less coordinating solvents are often a good starting point.[6][13]
-
Rigorous Inert Atmosphere Techniques: Degassing solvents and running reactions under an inert atmosphere (e.g., argon or nitrogen) prevents the oxidation of sensitive phosphine ligands and the palladium catalyst itself.[8]
-
Using Stable Precatalysts: Modern, well-defined palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species.
Q4: What is the role of ligands in preventing palladium black formation?
Ligands play a crucial role in stabilizing the palladium catalyst and preventing its aggregation into palladium black.[4]
-
Steric Hindrance: Bulky ligands physically block palladium atoms from coming into close contact and aggregating.
-
Electronic Effects: Electron-rich ligands donate electron density to the palladium center, which can strengthen the palladium-ligand bond and stabilize the complex.[4]
-
Solubility: The organic nature of the ligands helps to keep the palladium complex dissolved in the organic reaction solvent.
-
Modulating Reactivity: Ligands influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), which can prevent the accumulation of unstable intermediates.
Q5: Can the choice of solvent influence the formation of palladium black?
Yes, the solvent can have a significant impact on catalyst stability.[6][7]
-
Polarity: The polarity of the solvent can affect the solubility of the catalyst and the reaction intermediates.
-
Coordinating Ability: Coordinating solvents can sometimes compete with the primary ligand for binding to the palladium center, potentially leading to ligand dissociation and catalyst decomposition.[7] However, in some cases, solvent coordination can be beneficial.
-
Solubility of Reagents: The solvent must be able to dissolve all reaction components to maintain a homogeneous system.
Commonly used solvents in cross-coupling reactions include toluene, dioxane, THF, and DMF.[14] The optimal solvent choice is often reaction-specific and may require screening.
Q6: How does temperature affect catalyst stability and the formation of palladium black?
Temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways.[5]
-
Increased Ligand Dissociation: At higher temperatures, the equilibrium between the ligated palladium complex and the dissociated species can shift towards the latter, increasing the concentration of unstable, unligated palladium.
-
Thermal Decomposition: The palladium complex itself may have limited thermal stability.
-
Side Reactions: Higher temperatures can promote undesired side reactions that may consume reagents or generate catalyst poisons.
It is generally advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with Troubleshooting Considerations
This protocol provides a general starting point. Optimization of specific parameters is often necessary.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
If palladium black is observed, consider the troubleshooting measures outlined in the table above for future experiments.
Visualizing the Palladium Catalytic Cycle and Decomposition Pathway
The following diagrams illustrate the key steps in a typical cross-coupling reaction and how catalyst decomposition can occur.
Caption: The catalytic cycle of a cross-coupling reaction and the off-cycle pathway to inactive palladium black.
Troubleshooting Workflow for Palladium Black Formation
This flowchart provides a logical sequence of steps to address the issue of palladium black formation.
Caption: A step-by-step workflow for troubleshooting palladium black formation in cross-coupling reactions.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. nobelprize.org [nobelprize.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. fiveable.me [fiveable.me]
Technical Support Center: Chromatographic Separation of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 2-bromo-3-methylthiophene (B51420) and 5-bromo-3-methylthiophene isomers. The separation of these positional isomers is known to be challenging due to their similar physical and chemical properties.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene?
A1: These two compounds are positional isomers with the same molecular weight and similar polarities. Their boiling points are also very close, which makes separation by distillation difficult.[1] Standard chromatographic techniques like silica (B1680970) gel column chromatography and reverse-phase HPLC often provide limited success in achieving baseline separation.[1]
Q2: What is the most common analytical technique for this mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently cited method for the analysis of the isomeric mixture of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene.[1] While it can identify and quantify the isomers, achieving complete separation on standard non-polar GC columns can be challenging.
Q3: Can I use HPLC to separate these isomers?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a potential method. While standard reverse-phase methods may have limited success[1], exploring different stationary phases and mobile phase compositions can lead to a viable separation. Normal-phase HPLC, in particular, is often effective for separating isomers.[2][3][4]
Q4: Are there any alternative chromatographic techniques I can try?
A4: Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of isomers and thermally labile compounds.[4][5] It uses supercritical carbon dioxide as the primary mobile phase, offering a "green" alternative to normal-phase HPLC with potentially faster and more efficient separations.[6]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue: Poor or no separation of the 2-bromo and 5-bromo isomers on a non-polar GC column.
| Potential Cause | Suggested Solution |
| Insufficient Column Selectivity | Switch to a more polar stationary phase. Columns with a higher cyano or phenyl content can offer different selectivity for positional isomers.[7][8] |
| Suboptimal Temperature Program | Decrease the temperature ramp rate during the elution of the isomers to increase the time they interact with the stationary phase. An isothermal hold just before their elution might also improve resolution.[9] |
| Carrier Gas Flow Rate Not Optimized | Perform a flow rate study to find the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) that provides the best resolution for this specific pair of isomers.[9] |
| Column Overload | Inject a smaller sample volume or a more dilute sample to prevent peak broadening and improve separation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Co-elution of the 2-bromo and 5-bromo isomers using a standard C18 reverse-phase column.
| Potential Cause | Suggested Solution |
| Insufficient Stationary Phase Selectivity | 1. Change Stationary Phase: Try a different reverse-phase column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase column. 2. Switch to Normal-Phase: Normal-phase chromatography is often more effective for isomer separation.[2][3][4] Use a silica, cyano (CN), or amino (NH2) column with a non-polar mobile phase (e.g., hexane/ethyl acetate).[10] |
| Mobile Phase Composition Not Optimized | 1. Change Organic Modifier (Reverse-Phase): If using acetonitrile, try switching to methanol (B129727) or a mixture of both. The different solvent properties can alter selectivity.[11] 2. Adjust Mobile Phase Strength: In reverse-phase, decrease the percentage of the organic solvent to increase retention and potentially improve resolution.[12] In normal-phase, a slight increase in the polar solvent component can improve separation. |
| Temperature Effects | Optimize the column temperature. Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve the resolution between closely eluting peaks.[12] |
Experimental Protocols
Protocol 1: GC-MS Method Development Starting Point
| Parameter | Recommendation |
| GC System: | Agilent GC-MS or equivalent |
| Column: | Mid-polarity capillary column (e.g., 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas: | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature: | 250°C |
| Injection Volume: | 1 µL (split or splitless, depending on concentration) |
| Oven Program: | Initial: 80°C, hold for 2 min. Ramp: 5°C/min to 200°C. Hold for 5 min. |
| MS Detector: | Scan mode (e.g., 50-300 m/z) or Selected Ion Monitoring (SIM) for higher sensitivity |
Protocol 2: HPLC Method Development Starting Point (Normal-Phase)
| Parameter | Recommendation |
| HPLC System: | Agilent 1260 Infinity II or equivalent with UV detector |
| Column: | Silica or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase: | Isocratic mixture of n-Hexane and Ethyl Acetate (e.g., start with 98:2 v/v). Adjust ratio to achieve optimal separation. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Injection Volume: | 10 µL |
| Detection Wavelength: | 254 nm |
Visualizations
Caption: General experimental workflow for the chromatographic analysis of bromo-3-methylthiophene isomers.
Caption: Decision tree for troubleshooting the co-elution of 2-bromo-3-methylthiophene and 5-bromo-3-methylthiophene isomers.
References
- 1. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Normal Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Normal-phase HPLC: Significance and symbolism [wisdomlib.org]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromo-5-nitrothiophene | SIELC Technologies [sielc.com]
- 7. fishersci.com [fishersci.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Technical Support Center: Overcoming Challenges in the Purification of Isomeric Brominated Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isomeric brominated thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying isomeric brominated thiophenes?
The main difficulty arises from the very similar physicochemical properties of the isomers, such as boiling points, melting points, and polarity. This makes their separation by common laboratory techniques like distillation and chromatography challenging, often resulting in co-elution or incomplete separation.[1] For instance, anecdotal evidence suggests that separating 2-bromo-3-methylthiophene (B51420) and its 5-bromo isomer by vacuum distillation is difficult due to their very close boiling points.
Q2: Which analytical techniques are best suited for assessing the purity of brominated thiophene (B33073) isomer mixtures?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both powerful techniques for analyzing the purity of brominated thiophene mixtures.[1]
-
GC-MS is ideal for these volatile compounds, providing both separation and structural identification through mass fragmentation patterns.[2]
-
HPLC is also highly effective, particularly for less volatile derivatives or when thermal degradation is a concern.[1]
Q3: What are the most common methods for purifying isomeric brominated thiophenes?
The most frequently employed methods for the purification of isomeric brominated thiophenes are:
-
Column Chromatography: Often the first choice for separating isomers on a laboratory scale.
-
Fractional Distillation (under vacuum): Can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Recrystallization: A powerful technique for purifying solid brominated thiophenes, especially for removing small amounts of isomeric impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of isomeric brominated thiophenes in a question-and-answer format.
Column Chromatography
Q4: My brominated thiophene isomers are co-eluting during column chromatography. What can I do?
Co-elution is a common problem when separating isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Decrease the polarity of the eluent. A less polar mobile phase will increase the retention time of the compounds on the stationary phase, potentially allowing for better separation.
-
Solvent System: Experiment with different solvent systems. For example, if a hexane/ethyl acetate (B1210297) mixture is not providing adequate separation, try a hexane/dichloromethane system.
-
-
Modify the Stationary Phase:
-
Silica (B1680970) Gel Type: Consider using a different type of silica gel, such as one with a smaller particle size for higher efficiency.
-
Neutralized Silica Gel: For sensitive brominated thiophenes that may degrade on acidic silica, using neutralized silica gel can be beneficial.
-
-
Adjust the Column Parameters:
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.
-
Flow Rate: Decrease the flow rate to allow more time for equilibrium between the mobile and stationary phases.
-
Q5: My brominated thiophene appears to be degrading on the silica gel column. How can I prevent this?
Some brominated thiophenes can be sensitive to the acidic nature of standard silica gel. To mitigate degradation:
-
Use Neutralized Silica Gel: As mentioned above, this is a common strategy to prevent the degradation of acid-sensitive compounds.
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent can help to neutralize the silica gel surface.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving separation.
Fractional Distillation
Q6: I am unable to separate my dibromothiophene isomers by fractional distillation. Why is this and what can I do?
The boiling points of dibromothiophene isomers can be very close, making separation by distillation challenging.
-
Increase Column Efficiency: Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or spinning band column).
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
-
Reduce Pressure: Performing the distillation under a high vacuum will lower the boiling points and may increase the boiling point difference between the isomers.
Recrystallization
Q7: I am having trouble finding a suitable solvent for the recrystallization of my brominated thiophene isomers. What should I look for?
The ideal recrystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurity remains soluble at both temperatures.
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices for brominated thiophenes include hexanes, ethanol, methanol, and mixtures of these solvents.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Seeding: If crystals do not form, try adding a seed crystal of the pure desired isomer to induce crystallization.
Data Presentation
Table 1: Comparison of Chromatographic and Physical Data for Dibromothiophene Isomers
| Isomer | Boiling Point (°C) | GC Retention Time (min) | HPLC Retention Time (min) | Notes |
| 2,3-Dibromothiophene | 218-219 | Not available | Not available | Data for direct comparison under identical conditions is limited. |
| 2,5-Dibromothiophene | 211 | Not available | Not available | Boiling points are very close, indicating a challenge for separation by distillation. |
| 3,4-Dibromothiophene | ~100 (at reduced pressure) | Not available | ~12.5 (on C18 column)[3] | HPLC data is for a specific method and may not be directly comparable. |
Disclaimer: The data in this table is compiled from various sources and may not have been collected under identical experimental conditions. It should be used as a general guide for comparison.
Experimental Protocols
Protocol 1: Purification of 3,4-Dibromothiophene by Column Chromatography
This protocol is a general guideline and may require optimization for specific mixtures.
-
Column Preparation:
-
Select a glass column with appropriate dimensions for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude mixture of brominated thiophenes in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: General experimental workflow for the purification of isomeric brominated thiophenes.
Caption: Troubleshooting decision tree for the purification of isomeric brominated thiophenes.
References
Influence of solvent choice on Sonogashira coupling with aryl bromides
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of solvent choice in the Sonogashira coupling of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a Sonogashira coupling reaction?
A: The solvent in a Sonogashira coupling serves multiple crucial functions. It must effectively dissolve a diverse range of components, including the often lipophilic aryl halide, the palladium catalyst, inorganic salts like the base and copper co-catalyst (if used), and organometallic intermediates.[1] The choice of solvent profoundly influences reaction kinetics, selectivity, and catalyst stability.[1][2]
Q2: How does solvent polarity impact the reaction with aryl bromides?
A: Solvent polarity has a significant effect on reaction outcomes.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can enhance reaction rates by effectively solvating and stabilizing charged or polar intermediates and increasing the accessibility of reactants and the catalyst.[1] However, highly coordinating polar solvents like DMF can sometimes slow a reaction by displacing necessary ligands from the palladium catalyst.[1]
-
Nonpolar Solvents (e.g., Toluene (B28343), 1,4-Dioxane): Nonpolar solvents can promote faster reaction kinetics in certain systems, particularly in copper-free protocols.[1] However, they may lead to issues with the solubility of more polar reactants or inorganic bases.[1]
Q3: What are the most commonly used solvents for Sonogashira couplings involving aryl bromides?
A: A diverse range of solvents are used, often in combination with an amine base. Common choices include polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), and nonpolar solvents like toluene.[1][2] Amine bases such as triethylamine (B128534) or diisopropylamine (B44863) are often used in excess and can serve as both the base and the solvent or co-solvent.[3][4] For green chemistry applications, water with a surfactant is also a viable option.[5][6][7]
Q4: Can the amine base also be used as the solvent?
A: Yes, it is common to use an amine, such as triethylamine or piperidine, as both the base and the solvent.[3][8] The amine must be basic enough to neutralize the hydrogen halide (HBr) produced during the reaction.[3] Using the amine as the solvent ensures a sufficiently basic environment for the reaction to proceed.[3]
Q5: When should I consider using water as a solvent?
A: Water is an excellent choice when aiming for greener, more sustainable reaction conditions.[7] Aqueous Sonogashira couplings, particularly for aryl bromides, can often be run at room temperature.[5][6] These reactions typically require a nonionic amphiphile or surfactant (like PTS) to form nanomicelles, which facilitate the reaction between lipophilic substrates and the water-soluble catalyst system.[5][6][7] This approach is often performed under copper-free conditions to further enhance its environmental friendliness.[5][6]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: My reaction with an aryl bromide shows very low conversion. Could the solvent be the issue?
A: Yes, the solvent is a critical parameter. Aryl bromides are less reactive than aryl iodides and often require more forcing conditions or carefully optimized solvent systems.[3][9]
-
Check Solvent Polarity: While polar solvents like DMF can increase reaction rates, they can also inhibit the reaction by coordinating too strongly with the palladium catalyst.[1] In a copper-free system, a switch to a less coordinating or nonpolar solvent like toluene might improve the yield.[1] Conversely, if your substrates have poor solubility in a nonpolar solvent, switching to a polar aprotic solvent like DMSO or DMF could be beneficial.[1][10]
-
Increase Temperature: Sonogashira couplings with aryl bromides are often limited by the initial oxidative addition step, which may require higher temperatures.[4] If you are running the reaction at room temperature, heating may be necessary. Solvents with higher boiling points like DMF (153 °C), DMSO (189 °C), or toluene (111 °C) are suitable for this.[1]
-
Ensure Solubility: All components must be soluble. If your aryl bromide is particularly nonpolar and the base is an inorganic salt, a solvent system that can accommodate both is necessary. Sometimes a mixture of solvents (e.g., Toluene/Diisopropylamine) can be effective.[4]
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
Q: My main byproduct is the dimer of my starting alkyne. How can my solvent choice help minimize this?
A: Alkyne homocoupling, or Glaser coupling, is a common side reaction, especially in copper-catalyzed systems, and is promoted by the presence of oxygen.[3][11] While solvent choice can have an indirect effect, other factors are more critical.
-
Switch to a Copper-Free Protocol: The most effective way to prevent Glaser coupling is to eliminate the copper(I) co-catalyst.[3][11][12] Many modern protocols for aryl bromides are copper-free.
-
Solvent in Copper-Free Systems: In a copper-free reaction, the solvent's role in stabilizing the palladium catalyst is even more critical. Amines are often used as the solvent or in large excess in these systems.[8] The choice between a polar solvent like DMF and a nonpolar one like toluene can be substrate-dependent and may require screening.[1]
-
Ensure Anaerobic Conditions: Regardless of the solvent, rigorously deoxygenating all solvents and reagents and maintaining an inert (nitrogen or argon) atmosphere is crucial to suppress this side reaction.[11]
Problem 3: Catalyst Decomposition (Palladium Black)
Q: My reaction mixture turns black and the reaction stalls. Is my solvent causing catalyst decomposition?
A: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, leading to deactivation. The solvent can play a role in this process.
-
Solvent Stability: Some solvents may be less effective at stabilizing the active catalytic species. For instance, there is anecdotal evidence that THF may promote the formation of palladium black in some Sonogashira reactions.[13]
-
Consider Amine Solvents: Using an amine base like triethylamine or diisopropylamine as the solvent or co-solvent can help stabilize the palladium complex.[3]
-
Ligand Coordination: In strongly coordinating solvents like DMF or DMSO, the solvent can compete with and displace the phosphine (B1218219) ligands that stabilize the palladium center, potentially leading to decomposition.[1] If this is suspected, switching to a less coordinating solvent like toluene or 1,4-dioxane (B91453) may be beneficial.
Data Presentation
Table 1: Solvent Effect on the Copper-Free Sonogashira Coupling of β-bromoporphyrin This table illustrates a case where a nonpolar solvent provided a significantly better yield than a polar aprotic solvent.
| Solvent | Catalyst System | Yield (%) |
| Toluene | Pd₂(dba)₃/AsPh₃ | 70% |
| DMF | Pd₂(dba)₃/AsPh₃ | 20% |
| (Data sourced from a study by Zhou and co-workers, as cited in[1]) |
Table 2: Solvent Screening for a Room-Temperature, Copper-Free Sonogashira Coupling of an Aryl Bromide This table shows the performance of various solvents in a specific monoligated palladium precatalyst system.
| Solvent | Dielectric Constant (ε) | Type | Yield (%) |
| DMSO | 45.0 | Polar Aprotic | 83% |
| DMF | 36.7 | Polar Aprotic | 81% |
| DMAc | 37.8 | Polar Aprotic | 77% |
| 1,4-Dioxane | 2.2 | Nonpolar | 74% |
| THF | 7.6 | Polar Aprotic | 69% |
| Acetonitrile | 37.5 | Polar Aprotic | 65% |
| NMP | 32.2 | Polar Aprotic | 40% |
| (Data sourced from[10]) |
Experimental Protocols
Protocol 1: General Procedure for a Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl bromide with a terminal alkyne using a standard copper/palladium system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02-0.04 mmol, 2-4 mol%)
-
Degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)
-
Degassed amine base (e.g., Triethylamine or Diisopropylamine) (5 mL or ~7.0 equiv)[12][14]
-
Schlenk flask and inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.[12]
-
Solvent and Base Addition: Add the degassed solvent and the degassed amine base to the flask via syringe. Stir the mixture for a few minutes.[12]
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.[12]
-
Reaction Conditions: Stir the reaction at room temperature or heat as required (aryl bromides may require heating to 50-100 °C).[4][14] Monitor the reaction progress using TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of Celite® to remove precipitated salts and catalyst residues.[14] The filtrate is then typically washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[14] The crude product is then purified by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling in Water at Room Temperature
This protocol describes a green chemistry approach for coupling aryl bromides using a micellar catalysis system.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(CH₃CN)₂ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., cyclopropylphosphine) (2-4 mol%)
-
Nonionic amphiphile PTS (3% by weight in water)
-
Triethylamine (2.0 mmol, 2.0 equiv)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a vial, combine the palladium precursor and the phosphine ligand in the 3% PTS/water solution. Stir for a few minutes to allow for catalyst formation.
-
Reagent Addition: Add the aryl bromide, the terminal alkyne, and triethylamine to the reaction vial.
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature. The reaction is typically complete within 18-24 hours.[15]
-
Workup: Upon completion, extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualization
Caption: A decision workflow for selecting a solvent system for the Sonogashira coupling of aryl bromides.
References
- 1. books.lucp.net [books.lucp.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Ligand selection guide for Suzuki coupling of sterically hindered aryl bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully carrying out Suzuki-Miyaura cross-coupling reactions with sterically hindered aryl bromides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these demanding transformations.
Troubleshooting Guide
Problem: Low to No Conversion of the Aryl Bromide
When faced with a low or non-existent yield in the Suzuki coupling of a sterically hindered aryl bromide, several factors related to the ligand and reaction conditions could be at play. Steric hindrance can significantly impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition: The bulky substituents on the aryl bromide hinder the approach of the palladium catalyst. | 1. Select an appropriate bulky, electron-rich phosphine (B1218219) ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to promote oxidative addition.[1] For extremely hindered substrates, specialized ligands like BI-DIME and AntPhos have shown excellent reactivity.[1][2] 2. Increase reaction temperature. Switching to a higher boiling point solvent like xylenes (B1142099) (b.p. ~140 °C) from toluene (B28343) (b.p. 111 °C) can provide the necessary energy to overcome the activation barrier.[3] |
| Catalyst Decomposition: The palladium catalyst may not be stable enough under the required reaction conditions, especially at elevated temperatures. | 1. Use a pre-formed catalyst or a more stable catalyst system. Palladacycle precatalysts can offer enhanced stability.[4] 2. Ensure rigorous inert atmosphere. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen to prevent catalyst oxidation.[3] |
| Inappropriate Base: The choice of base is crucial and can influence the rate of transmetalation and catalyst stability. | 1. Use a stronger, non-nucleophilic base. For hindered couplings, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5][6] |
Problem: Significant Side Product Formation
The appearance of undesired products can significantly lower the yield of the target biaryl. Common side reactions in Suzuki couplings include protodeboronation and homocoupling.
| Side Product | Mitigation Strategy |
| Protodeboronation: The boronic acid or ester is cleaved, resulting in the formation of an arene. | 1. Use a milder base. If protodeboronation is suspected, switching to a base like K₂CO₃ or using anhydrous conditions can be beneficial.[7] 2. Use boronic esters or aryltrifluoroborates. Pinacol (B44631) boronic esters and aryltrifluoroborates are generally more stable and less prone to protodeboronation than boronic acids.[6][8] |
| Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. | 1. Maintain a strict inert atmosphere. Oxygen can promote the oxidation of the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.[3] 2. Use a well-defined Pd(0) precatalyst. This can minimize the presence of Pd(II) species at the start of the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally best for the Suzuki coupling of sterically hindered aryl bromides?
A1: Bulky, electron-rich monodentate phosphine ligands are generally the most effective for coupling sterically hindered aryl bromides.[4][9] These ligands stabilize the monoligated palladium species, which is highly reactive in the oxidative addition step.[6] Ligands like SPhos, XPhos, RuPhos, and tri-tert-butylphosphine (B79228) have proven successful. For particularly challenging substrates, specialized ligands such as BI-DIME and AntPhos have been developed and show superior performance.[1][2]
Q2: My reaction is not working even with a bulky phosphine ligand. What else can I try?
A2: If a standard bulky phosphine ligand is not effective, consider the following:
-
Increase the reaction temperature. As mentioned in the troubleshooting guide, moving to a higher boiling point solvent can be beneficial.[3]
-
Change the base. The combination of ligand and base is critical. A switch from a carbonate base to a phosphate (B84403) base (e.g., K₃PO₄) might be necessary.
-
Consider a different palladium precursor. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts incorporating the ligand of choice can sometimes offer better results.[6]
-
Evaluate the purity of your reagents. Ensure your aryl bromide, boronic acid/ester, and solvent are pure and dry.
Q3: How do I choose between a boronic acid, a boronic ester (like a pinacol ester), or a trifluoroborate salt?
A3: The choice of the boron reagent can significantly impact the reaction's success.
-
Boronic acids are the most common but can be prone to decomposition and protodeboronation.[6]
-
Pinacol boronic esters are more stable, less prone to protodeboronation, and are often used for challenging couplings.[10]
-
Aryltrifluoroborates are also highly stable and can be a good alternative for substrates that are sensitive to protodeboronation.[6][8]
Q4: Can N-heterocyclic carbene (NHC) ligands be used for these types of couplings?
A4: Yes, NHC ligands can be effective in Suzuki couplings of sterically hindered substrates.[8] They are often more electron-donating and can be more thermally stable than some phosphine ligands. PEPPSI-type precatalysts, which feature an NHC ligand, are commercially available and can be a good option to screen.[10]
Ligand Performance Data
The following table summarizes the performance of various ligands in the Suzuki coupling of a sterically hindered aryl bromide with cyclohexylboronic acid, highlighting the impact of ligand choice on product yield.
| Entry | Ligand | Conversion (%) | Yield (%) |
| 1 | BI-DIME | 100 | 31 |
| 2 | AntPhos | 100 | 58 |
| 3 | DPPF | 54 | 0 |
| 4 | S-Phos | 100 | 3 |
| 5 | X-Phos | 46 | 0 |
| 6 | PCy₃ | 100 | 0 |
| 7 | PPh₃ | 83 | 0 |
Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[1]
Experimental Protocol: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, boronic acid/ester, and base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed solvent under an inert atmosphere.
-
Transfer the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: The Suzuki coupling catalytic cycle, highlighting the sterically hindered steps.
Caption: A workflow for ligand selection in challenging Suzuki couplings.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
Common reasons for Sonogashira coupling failure with aryl bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions, particularly with aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an aryl bromide is not working. What are the most common initial checks?
When a Sonogashira coupling with an aryl bromide fails, the primary suspects are often related to the catalyst system, reaction conditions, and reagent quality. Here are the critical initial checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also contribute to catalyst decomposition.[1]
-
Reagent Quality:
-
Palladium Catalyst: Use a fresh, reputable source of the palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. Consider using a more stable Pd(II) precatalyst which is reduced in situ.
-
Copper(I) Iodide: CuI can degrade over time, appearing greenish or brown instead of off-white or tan. Use a fresh bottle or a recently purchased batch.
-
Solvents and Base: Ensure solvents are anhydrous and properly degassed. Amine bases should be distilled and stored under inert gas to remove water and carbonate impurities.
-
-
Temperature: Aryl bromides are less reactive than aryl iodides and often require elevated temperatures to undergo oxidative addition to the palladium center.[2] If the reaction is being run at room temperature, heating may be necessary.[2]
Q2: I am observing a black precipitate in my reaction. What is it and what should I do?
The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity.
Causes:
-
Impurities: Impurities in the starting materials, solvents, or base can poison the catalyst.
-
High Temperature: While heating is often necessary for aryl bromides, excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst. For aryl bromides, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the desired catalytic cycle and prevent decomposition.[3]
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4]
Solutions:
-
Use a Robust Catalyst System: Employ bulky, electron-rich ligands such as XPhos, SPhos, or P(t-Bu)3 to stabilize the palladium center.
-
Optimize Reaction Temperature: Carefully screen the reaction temperature to find a balance between sufficient reactivity and catalyst stability.
-
Ensure Reagent Purity: Use purified reagents and anhydrous, degassed solvents.
Q3: My main side product is the homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this?
Glaser coupling is a common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[5]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Reduce Copper Loading: High concentrations of the copper co-catalyst can favor the homocoupling pathway. Reduce the amount of CuI used.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5] Numerous methods exist that utilize specific ligands and bases to facilitate the reaction without a copper co-catalyst.[6][7][8][9]
Q4: What is the general reactivity trend for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is:
I > OTf > Br >> Cl
Aryl iodides are the most reactive and can often be coupled at room temperature. Aryl bromides are significantly less reactive and typically require heating.[2] Aryl chlorides are the least reactive and necessitate more specialized and active catalyst systems. This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halides.
Troubleshooting Guides
Guide 1: Low or No Conversion of Aryl Bromide
If you are observing little to no consumption of your aryl bromide starting material, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conversion.
Guide 2: Excessive Homocoupling (Glaser-Hay Reaction)
If the formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is the predominant outcome, use this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
Validation & Comparative
Stille vs. Suzuki Coupling for 2-Bromo-Thiophene Arylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of aryl-substituted thiophenes is a critical step in the development of novel pharmaceuticals and functional materials. Among the array of cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are prominent methods for forging the necessary carbon-carbon bonds. This guide provides a comprehensive comparison of these two powerful reactions for the arylation of 2-bromo-thiophene, supported by experimental data and detailed protocols.
The choice between Stille and Suzuki coupling for the arylation of 2-bromo-thiophene hinges on a variety of factors including functional group tolerance, availability of starting materials, and considerations regarding toxicity and reaction byproducts. While both methods are highly effective, a nuanced understanding of their respective strengths and weaknesses is essential for strategic synthetic planning.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Generally non-toxic boronic acid derivatives |
| Reaction Conditions | Typically mild, neutral conditions | Requires a base, which can affect sensitive functional groups |
| Functional Group Tolerance | Excellent | Good, but can be limited by base-sensitive groups |
| Reagent Availability | Organostannanes often require synthesis | A wide variety of boronic acids are commercially available |
| Reaction Rate | Can be slower and may require additives | Often proceeds with faster reaction times |
Quantitative Data Comparison
| Parameter | Stille Coupling (Representative) | Suzuki Coupling (Representative) |
| Thiophene Substrate | 2-Bromo-5-(2-ethylhexyl)thiophene | 2,5-dibromo-3-hexylthiophene |
| Coupling Partner | Aryl-tributylstannane | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2.5-4 mol%) |
| Ligand | Triphenylphosphine (as part of the catalyst) | Triphenylphosphine (as part of the catalyst) |
| Base | Not required | K₃PO₄ or Na₂CO₃ (2 equivalents) |
| Solvent | Toluene or DMF | 1,4-Dioxane/H₂O or Toluene |
| Temperature | 80-110 °C | 90 °C |
| Reaction Time | 12-24 hours | 12 hours |
| Typical Yield | 70-95% | 60-90% |
Catalytic Cycles
The fundamental mechanisms of the Stille and Suzuki couplings, while both reliant on a palladium catalyst, differ in the nature of the organometallic reagent and the key transmetalation step.
References
A Comparative Guide to the Reactivity of 2-bromo-5-methylthiophene and 2,5-dibromo-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two functionalized thiophene (B33073) building blocks: 2-bromo-5-methylthiophene and 2,5-dibromo-3-methylthiophene (B84023). Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics and functional materials. This comparison is supported by experimental data from the literature, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and lithiation.
Principles of Reactivity in Brominated Thiophenes
The reactivity of bromine substituents on a thiophene ring is fundamentally governed by their position. Bromine atoms at the α-positions (C2 and C5) are generally more reactive towards oxidative addition in palladium-catalyzed reactions compared to those at the β-positions (C3 and C4). This is attributed to the electronic properties of the thiophene ring, where the carbon atoms adjacent to the sulfur are more electron-deficient, making the C-Br bond more susceptible to cleavage.
In the case of this compound, the single bromine atom is at an activated α-position. For 2,5-dibromo-3-methylthiophene, both bromine atoms are at α-positions (C2 and C5). However, the electronic and steric environment around these two positions is not identical, leading to differential reactivity.
Comparative Reactivity Analysis Workflow
The following diagram outlines the logical workflow for the comparative analysis of the reactivity of the two thiophene derivatives.
Caption: Logical workflow for the comparative analysis of thiophene reactivity.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of bromothiophenes in this reaction is a key indicator of their utility in synthesis.
For 2,5-dibromo-3-methylthiophene , studies have shown that the bromine atom at the 5-position is more reactive and undergoes selective substitution when one equivalent of a boronic acid is used.[1] This regioselectivity is a critical consideration for synthetic planning. The reaction with a variety of arylboronic acids proceeds in low to moderate yields.[2]
This compound is also a versatile substrate for Suzuki coupling and other cross-coupling reactions like Stille and Negishi couplings, owing to the presence of the reactive bromine atom.[3] While direct comparative kinetic studies are limited, the reactivity of 2-bromothiophenes is generally high in these transformations.[4]
Quantitative Data for Suzuki Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2,5-dibromo-3-methylthiophene with various arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-bromo-5-phenyl-3-methylthiophene | 55 |
| 2 | 4-Methylphenylboronic acid | 2-bromo-5-(4-methylphenyl)-3-methylthiophene | 63 |
| 3 | 4-Methoxyphenylboronic acid | 2-bromo-5-(4-methoxyphenyl)-3-methylthiophene | 58 |
| 4 | 4-Chlorophenylboronic acid | 2-bromo-5-(4-chlorophenyl)-3-methylthiophene | 45 |
| 5 | 3-Nitrophenylboronic acid | 2-bromo-5-(3-nitrophenyl)-3-methylthiophene | 27 |
Data compiled from a study on the Suzuki coupling of 2,5-dibromo-3-methylthiophene.[2]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination. The higher reactivity of the C5-Br bond in 2,5-dibromo-3-methylthiophene is due to a more favorable oxidative addition step at this position.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromothiophenes
Materials:
-
Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the bromothiophene derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
General Protocol for Stille Coupling of Bromothiophenes
Materials:
-
Bromothiophene derivative (1.0 eq)
-
Organostannane reagent (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the bromothiophene derivative and the organostannane reagent in the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
General Protocol for Lithiation of Bromothiophenes
Materials:
-
Bromothiophene derivative (1.0 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Electrophile (1.2 eq)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, dissolve the bromothiophene derivative in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise and stir the mixture for 30-60 minutes at -78 °C.
-
Add the electrophile dropwise at -78 °C and continue stirring for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.[7]
Conclusion
-
This compound possesses a single, highly reactive bromine atom at the α-position, making it a straightforward substrate for a variety of coupling reactions.
-
2,5-dibromo-3-methylthiophene offers the potential for selective mono- or di-functionalization. The bromine atom at the 5-position exhibits higher reactivity in Suzuki coupling, allowing for regioselective synthesis. This differential reactivity provides a strategic advantage for the stepwise introduction of different substituents.
The choice between these two reagents will depend on the specific synthetic target. For the introduction of a single substituent, this compound is a suitable choice. For more complex architectures requiring sequential functionalization, the selective reactivity of 2,5-dibromo-3-methylthiophene offers greater synthetic flexibility. The provided experimental protocols serve as a starting point for the application of these versatile reagents in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 2-Bromo-5-methylthiophene
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimately the success of a synthetic route. 2-Bromo-5-methylthiophene is a widely utilized intermediate, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. However, a range of synthetic alternatives exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives in key applications, supported by experimental data to inform your synthetic planning.
At a Glance: Key Alternatives and Their Applications
| Alternative Category | Specific Examples | Primary Applications | Key Advantages |
| Other Halogenated Thiophenes | 2-Chloro-5-methylthiophene, 2-Iodo-5-methylthiophene | Cross-coupling reactions (Suzuki, Stille, Negishi) | Modulated reactivity, cost-effectiveness (chloro-), higher reactivity (iodo-) |
| Thiophene (B33073) Boronic Acids/Esters | 5-Methylthiophen-2-ylboronic acid | Suzuki-Miyaura coupling | Different coupling partner, circumvents halogenation step |
| Bioisosteres | Phenyl, Pyridyl, Thiazolyl groups | Drug Discovery & Medicinal Chemistry | Improved pharmacokinetic properties, potency, or selectivity |
| Alternative Monomers for Polymerization | 2-Bromo-5-hexylthiophene (B1278347), 2-Bromo-5-(2-ethylhexyl)thiophene (B3030592) | Organic Electronics (OFETs, OPVs) | Enhanced solubility and processability of resulting polymers |
In-Depth Comparison for Specific Applications
Cross-Coupling Reactions: A Tale of Halogen Reactivity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a common substrate. However, other halogenated analogs can offer distinct advantages. The choice of halogen significantly impacts the reaction kinetics and conditions required.
The general reactivity trend for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength.[1]
Table 1: Comparative Performance of 2-Halo-5-methylthiophenes in Suzuki-Miyaura Coupling
| Halogenated Thiophene | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2-Iodo-5-methylthiophene | High | Mild temperatures (e.g., RT to 60 °C), shorter reaction times | High |
| This compound | Moderate | Moderate temperatures (e.g., 80-100 °C), standard reaction times | Good to High |
| 2-Chloro-5-methylthiophene | Low | Higher temperatures (e.g., >100 °C), longer reaction times, specialized catalysts/ligands may be needed | Moderate to Good |
A study comparing the synthesis of 2-Bromo-2'-phenyl-5,5'-bithiophene via Suzuki and Negishi reactions provides concrete data. The Suzuki reaction of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid gave a 51% yield, whereas the Negishi reaction gave a 27.3% yield, highlighting the significant impact of the chosen cross-coupling method.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromothiophene (B119243) Derivative
The following is a general procedure for the Suzuki-Miyaura coupling of a 2-bromothiophene derivative with an arylboronic acid.[2][3]
-
Materials: 2-Bromothiophene derivative (1.0 eq), Arylboronic acid (1.1 - 1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Procedure:
-
To a flame-dried reaction vessel, add the 2-bromothiophene derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the palladium catalyst and degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Organic Electronics: Tailoring Polymer Properties
In the field of organic electronics, thiophene-based polymers are workhorses for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The choice of monomer, including the side chains, is crucial for tuning the solubility, morphology, and electronic properties of the resulting polymer.
While poly(3-methylthiophene) can be synthesized from this compound, alternatives with longer or branched alkyl chains are often preferred to improve the solubility and processability of the final polymer, which in turn affects device performance.
Table 2: Comparison of Polymers Derived from Different 2-Bromo-5-alkylthiophenes for OFET Applications
| Monomer | Polymer | Key Property Difference | Typical Hole Mobility (cm²/Vs) |
| This compound | Poly(3-methylthiophene) | Lower solubility | Variable, often lower due to processing challenges |
| 2-Bromo-5-hexylthiophene | Poly(3-hexylthiophene) (P3HT) | Good balance of solubility and crystallinity | 0.01 - 0.1 |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Poly(3-(2-ethylhexyl)thiophene) | Higher solubility due to branched side chain | Generally lower than P3HT due to less ordered packing |
The branched ethylhexyl side chain in 2-bromo-5-(2-ethylhexyl)thiophene enhances solubility, which is advantageous for solution-based fabrication techniques. However, the linear hexyl chain of 2-bromo-5-hexylthiophene often leads to polymers with better intermolecular packing, resulting in higher charge carrier mobility.[4]
Experimental Protocol: Synthesis of Poly(3-alkylthiophene) via GRIM Polymerization
A common method for synthesizing poly(3-alkylthiophene)s is Grignard Metathesis (GRIM) polymerization.
-
Materials: 2-Bromo-5-alkylthiophene, Magnesium, THF, Catalyst (e.g., Ni(dppp)Cl₂).
-
Procedure:
-
Prepare the Grignard reagent by reacting the 2-bromo-5-alkylthiophene with magnesium in THF.
-
Add the catalyst to the Grignard reagent solution.
-
Stir the reaction mixture at room temperature for a set period.
-
Quench the reaction with HCl.
-
Precipitate the polymer in methanol, filter, and wash to remove catalyst residues.
-
Purify the polymer by Soxhlet extraction.
-
Logical Relationship in Polymer Property-Performance
Caption: Influence of monomer structure on the final device performance of a conjugated polymer.
Drug Discovery: The Power of Bioisosteric Replacement
In medicinal chemistry, the concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity.[5][6] The thiophene ring itself is often considered a bioisostere of a phenyl ring.[7]
The bromo-methyl-thiophene moiety in a drug candidate can be a site for metabolic liability or may not have optimal interactions with the target protein. Replacing it with a bioisostere can be a powerful strategy in lead optimization.
Table 3: Hypothetical Bioisosteric Replacements for a this compound Moiety in a Kinase Inhibitor
This table illustrates potential bioisosteric replacements and their expected impact on key drug-like properties. The data is representative and the actual effect would be highly dependent on the specific molecular context.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Expected Impact on IC₅₀ | Expected Impact on Metabolism |
| This compound | 2-Chloro-5-methylthiophene | Reduce reactivity, potentially alter metabolic profile | May slightly decrease or have no change | May decrease metabolic rate |
| This compound | 5-Methyl-2-pyridyl | Introduce hydrogen bond acceptor, improve solubility | Could increase or decrease depending on binding pocket | May alter metabolic pathways |
| This compound | 5-Methyl-2-thiazolyl | Modulate electronics and hydrogen bonding capacity | Could increase or decrease depending on binding pocket | May alter metabolic pathways |
A case study in the development of anti-HIV drugs demonstrated the successful application of bioisosterism. The highly potent HIV-1 protease inhibitor saquinavir (B1662171) (IC₅₀ = 0.23 nM) suffers from poor bioavailability. Bioisosteric replacements of its peptidic components were a key strategy in developing subsequent generations of protease inhibitors with improved pharmacokinetic profiles.[8]
Signaling Pathway Diagram: Kinase Inhibition
Caption: Simplified signaling pathway showing the mechanism of action of a kinase inhibitor.
Conclusion
This compound remains a valuable and versatile building block in organic synthesis. However, for specific applications, a range of synthetic alternatives can offer significant advantages. Other halogenated thiophenes provide a means to tune reactivity in cross-coupling reactions. In the synthesis of organic electronic materials, monomers with different alkyl side chains are crucial for optimizing polymer properties and device performance. Finally, in drug discovery, the principles of bioisosterism allow for the strategic replacement of the bromo-methyl-thiophene moiety to enhance the therapeutic potential of a lead compound. The selection of the optimal building block will always be a context-dependent decision, and this guide provides a framework and supporting data to aid in that process.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromo-thiophenes stand out for their efficiency and versatility. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction rate, and substrate scope. This guide provides a comparative evaluation of different palladium catalyst systems for the Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions of 2-bromo-thiophenes, supported by experimental data from the literature.
Catalyst Performance Comparison: A Tabular Overview
The following tables summarize the performance of various palladium catalysts in the cross-coupling of 2-bromo-thiophene and its derivatives. The data has been compiled from multiple sources to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between 2-bromo-thiophenes and organoboron compounds.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~85-95 | [1] |
| Pd(PPh₃)₄ | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| Pd/C | 4-tertbutylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Complete conversion | [3] |
| Pyridine-based Pd(II)-complex | Phenylboronic acid | Not specified | Water | Not specified | Not specified | Not specified | [4] |
Stille Coupling
The Stille coupling offers a mild and versatile route for the C-C bond formation between 2-bromo-thiophenes and organostannanes.
| Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl-tributylstannane | Toluene or DMF | 80-110 | 12-24 | 70-95 | |
| PdCl₂(dppf)·DCM | Organotin reagent | DMF | 40 | 60 | 87 | |
| Pd(dba)₂/ligand | Aryl stannanes | Not specified | Not specified | Not specified | Not specified |
Heck Coupling
The Heck reaction enables the arylation of olefins with 2-bromo-thiophenes.
| Catalyst System | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPO ligand | Styrene | K₂CO₃ | DMF | 60 | 12 | >95 | [5][6] |
| Pd EnCat | Styrene | Na₂CO₃ | NMP | Not specified | Not specified | Excellent conversion | [7] |
| Pd/BaSO₄ | Styrene | Not specified | Not specified | Not specified | Not specified | Good activity | [7] |
| Pd/C | Styrene | Not specified | Not specified | Not specified | Not specified | Good activity | [7] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-thiophenes from 2-bromo-thiophenes and terminal alkynes.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Trimethylsilylacetylene | Et₃N | Et₃N | 60 | 3 | 56 | |
| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| Pd(II)-NHC complex/CuI | Terminal alkynes | Not specified | Not specified | Not specified | Not specified | Good | [8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling: General Procedure
This protocol is a widely used method for the coupling of aryl bromides.
Materials:
-
2-Bromo-thiophene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add 2-bromo-thiophene, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling: General Procedure
This protocol offers a general procedure for the Stille coupling of halo-aromatics.
Materials:
-
2-Bromo-thiophene (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous Toluene or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-thiophene and the aryl-tributylstannane.
-
Add anhydrous toluene (or DMF) to dissolve the reactants.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is typically quenched with an aqueous solution of KF to precipitate the tin byproducts.
-
The mixture is filtered, and the organic phase is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Coupling: General Procedure
This protocol describes a general method for the Heck coupling of aryl bromides with styrenes.
Materials:
-
2-Bromo-thiophene (1.0 equiv)
-
Styrene (1.1-1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, PCy₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, NMP, Toluene)
Procedure:
-
In a Schlenk tube, combine 2-bromo-thiophene, the olefin, the base, the palladium precursor, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir for the required time (typically 4-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: General Procedure
This protocol outlines a standard procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
2-Bromo-thiophene (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-thiophene, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for the required time (typically 2-16 h).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To aid in understanding the experimental process and the underlying mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. mdpi.com [mdpi.com]
Assessing the Purity of 2-Bromo-5-methylthiophene: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Bromo-5-methylthiophene is a key building block in the synthesis of various pharmaceuticals and organic materials, making the accurate assessment of its purity paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data.
Introduction to Purity Analysis of this compound
The synthesis of this compound, typically through the bromination of 2-methylthiophene, can result in a product containing various impurities. These can include unreacted starting materials, isomeric byproducts, and over-brominated species. The presence of these impurities can significantly impact the yield, purity, and pharmacological activity of the final product. Therefore, robust analytical methods are required to separate, identify, and quantify these impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and provides detailed structural information, making it ideal for identifying unknown impurities. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed, each with its own advantages and limitations.
Head-to-Head Comparison: GC-MS vs. HPLC vs. qNMR
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV or other detection methods. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Analytes | Volatile and thermally stable compounds. | Volatile, non-volatile, and thermally labile compounds. | Any soluble compound with NMR-active nuclei. |
| Sensitivity | High (typically in the ng to pg range).[1] | Moderate to high (typically in the µg to ng range).[1] | Lower sensitivity compared to chromatographic methods. |
| Impurity Identification | Provides structural information through mass fragmentation patterns, enabling the identification of unknown impurities. | Identification is primarily based on retention time comparison with reference standards. | Provides detailed structural information, allowing for the identification and quantification of impurities without a specific reference standard for each. |
| Quantification | Purity is often determined by area percentage, but can be quantified with a reference standard. | Can provide accurate quantification with reference standards. | Provides highly accurate and precise absolute purity determination using a certified internal standard.[2][3] |
| Common Impurities Detected | Unreacted starting materials (e.g., 2-methylthiophene), isomeric byproducts (e.g., 3-bromo-5-methylthiophene), and over-brominated species (e.g., dibromomethylthiophenes). | Less volatile byproducts, polymeric impurities, and starting materials. | A wide range of impurities can be detected and quantified simultaneously. |
| Typical LOD | 0.01 - 1 ng/g.[4] | ~0.04 µg/mL for bromophenols.[5] | Dependent on the analyte and the internal standard. |
| Typical LOQ | 0.03 - 3 ng/g.[4] | ~0.12 µg/mL for bromophenols.[5] | Dependent on the analyte and the internal standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the purity assessment of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C. |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-400 |
Data Analysis: The purity of this compound is determined by the area percentage of its peak relative to the total peak area in the chromatogram. Identification of the main peak and any impurities is confirmed by comparing their mass spectra with reference spectra in a library (e.g., NIST). The mass spectrum of this compound is expected to show a molecular ion peak at m/z 176 and 178 due to the bromine isotopes, with a prominent peak at m/z 97.[6]
GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the purity assessment of this compound using HPLC, which is particularly useful for detecting non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Known impurities can be quantified by comparing their peak areas to those of reference standards.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃).
NMR Parameters:
-
A 90° pulse angle and a sufficiently long relaxation delay (D1) are crucial for accurate quantification.
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known signal from the internal standard.
Conclusion
The purity assessment of this compound is critical for its application in research and development. GC-MS stands out as a highly effective method due to its excellent separation capabilities and its power in identifying unknown volatile impurities through mass spectral data.[1] For routine quality control and the analysis of non-volatile or thermally unstable impurities, HPLC provides a robust and reliable alternative.[1] For the highest accuracy in absolute purity determination, particularly for the certification of reference materials, qNMR is the method of choice, offering a direct and precise measurement without the need for an analyte-specific reference standard.[2][3] The selection of the most appropriate technique, or a combination thereof, will depend on the specific requirements of the analysis, ensuring the quality and integrity of the this compound used in further synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H5BrS | CID 69831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Aryl-5-Methylthiophene Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 2-aryl-5-methylthiophene products, offering valuable insights for researchers, scientists, and professionals in drug development. By examining how different aryl substituents influence the spectral characteristics of the thiophene (B33073) core, this document serves as a practical reference for structure elucidation and characterization. The data presented herein is supported by established experimental protocols.
Comparative Spectroscopic Data
The introduction of various aryl groups at the 2-position of the 5-methylthiophene scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts in NMR, UV-Vis, and mass spectrometry data. The following tables summarize these key differences.
¹H NMR Spectral Data Comparison
The chemical shifts of the protons on the thiophene ring (H-3 and H-4) and the methyl group (5-CH₃) are sensitive to the nature of the aryl substituent. Electron-withdrawing groups (e.g., -NO₂) tend to deshield the thiophene protons, shifting their signals to a higher ppm, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.
| Substituent (Aryl Group) | H-3 (ppm) | H-4 (ppm) | 5-CH₃ (ppm) | Aryl Protons (ppm) |
| Phenyl | ~7.20 | ~6.80 | ~2.50 | ~7.30-7.50 |
| 4-Methoxyphenyl | ~7.10 | ~6.70 | ~2.48 | ~6.90 (d), ~7.40 (d) |
| 4-Nitrophenyl | ~7.40 | ~7.00 | ~2.55 | ~7.70 (d), ~8.20 (d) |
¹³C NMR Spectral Data Comparison
The electronic effects of the aryl substituent are also evident in the ¹³C NMR spectra. The chemical shifts of the thiophene ring carbons, particularly C-2, C-5, and the methyl carbon, are diagnostic.
| Substituent (Aryl Group) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | 5-CH₃ (ppm) |
| Phenyl | ~144.0 | ~124.0 | ~126.0 | ~140.0 | ~15.5 |
| 4-Methoxyphenyl | ~143.0 | ~123.0 | ~125.5 | ~140.5 | ~15.4 |
| 4-Nitrophenyl | ~146.0 | ~125.0 | ~126.5 | ~139.5 | ~15.6 |
UV-Vis Absorption Data Comparison
The maximum absorption wavelength (λmax) in UV-Vis spectroscopy is indicative of the extent of conjugation and intramolecular charge transfer within the molecule. Electron-donating groups on the aryl ring generally lead to a bathochromic (red) shift, while electron-withdrawing groups can also cause a red shift due to enhanced intramolecular charge transfer.
| Substituent (Aryl Group) | λmax (nm) | Solvent |
| Phenyl | ~300 | Dioxane |
| 4-Methoxyphenyl | ~315[1] | Dioxane |
| 4-Nitrophenyl | ~350 | Dioxane |
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically prominent. Fragmentation often involves the cleavage of the bond between the thiophene and aryl rings.
| Substituent (Aryl Group) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenyl | 174 | 159 (M-CH₃)⁺, 97 (Thiophene-CH₃)⁺, 77 (Phenyl)⁺ |
| 4-Methoxyphenyl | 204 | 189 (M-CH₃)⁺, 107 (Aryl)⁺ |
| 4-Nitrophenyl | 219 | 204 (M-CH₃)⁺, 122 (Aryl)⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of 2-aryl-5-methylthiophene products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aryl-5-methylthiophene product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.[2]
-
Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H stretching of the thiophene and aryl rings, C=C stretching, and substituent-specific vibrations (e.g., -NO₂ stretching).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, dioxane) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[3] Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[4]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the structure-property relationships discussed in this guide.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-aryl-5-methylthiophene products.
References
A Comparative Guide to the Regioselectivity of 2-Methylthiophene Bromination
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Brominating Agents for the Synthesis of 2-Methylthiophene (B1210033) Derivatives.
The regioselective functionalization of thiophene (B33073) rings is a cornerstone in the synthesis of numerous pharmaceuticals and advanced materials. 2-Methylthiophene, a readily available starting material, presents a key challenge in controlling the position of electrophilic substitution. This guide provides a comprehensive comparison of common bromination methods, focusing on the regioselectivity and offering supporting experimental data to inform synthetic strategy.
Executive Summary
The bromination of 2-methylthiophene is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The methyl group at the 2-position strongly directs incoming electrophiles to the vacant alpha-position (C5) due to the stabilization of the intermediate sigma complex. As a result, the formation of 5-bromo-2-methylthiophene is the major product across various brominating agents and conditions. However, the choice of reagent and solvent can influence the formation of minor isomers and byproducts. This guide will delve into the specifics of using N-Bromosuccinimide (NBS) and elemental bromine (Br₂) for this transformation.
Comparison of Brominating Agents
The two most common reagents for the bromination of 2-methylthiophene are N-Bromosuccinimide (NBS) and liquid bromine (Br₂). While both overwhelmingly favor substitution at the 5-position, they differ in handling, reaction conditions, and potential side reactions.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Primary Product | 5-Bromo-2-methylthiophene | 5-Bromo-2-methylthiophene |
| Typical Reagent Ratio | 1.0 - 1.1 equivalents | 1.0 equivalents |
| Common Solvents | Acetic Acid, Chloroform, Carbon Tetrachloride, Acetonitrile | Acetic Acid, Chloroform |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Byproducts | Succinimide | Hydrogen Bromide (HBr) |
| Handling | Crystalline solid, easier and safer to handle. | Corrosive and volatile liquid, requires careful handling in a fume hood. |
| Regioselectivity | Generally high, with minimal side products. | High, but can lead to over-bromination if not controlled. |
Reaction Mechanism and Regioselectivity
The high regioselectivity observed in the bromination of 2-methylthiophene is governed by the principles of electrophilic aromatic substitution. The electron-donating methyl group activates the thiophene ring and directs the incoming electrophile.
Caption: Electrophilic attack on 2-methylthiophene.
The intermediate sigma complex for attack at the C5 position is more stable due to better charge delocalization, leading to the preferential formation of the 5-bromo isomer.
Experimental Protocols
Below are representative experimental procedures for the monobromination of 2-methylthiophene using NBS and Br₂.
Protocol 1: Bromination with N-Bromosuccinimide (NBS) in Acetic Acid/Chloroform
This method is commonly employed for the selective monobromination of activated thiophenes.
Materials:
-
2-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-methylthiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography to obtain pure 5-bromo-2-methylthiophene.
Protocol 2: Bromination with Elemental Bromine (Br₂) in Acetic Acid
This classical method provides high yields of the desired product but requires careful handling of bromine.
Materials:
-
2-Methylthiophene
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap, dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, let the mixture stir at room temperature for an additional hour.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Experimental Workflow
The general workflow for the bromination of 2-methylthiophene followed by analysis is depicted below.
Caption: General workflow for 2-methylthiophene bromination.
Conclusion
Both N-Bromosuccinimide and elemental bromine are highly effective reagents for the regioselective synthesis of 5-bromo-2-methylthiophene. The choice between them often comes down to practical considerations of handling and safety, with NBS being the more convenient option for many laboratory settings. For syntheses where the formation of even minor isomers is a concern, careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial. The experimental protocols provided herein serve as a robust starting point for researchers aiming to synthesize 5-bromo-2-methylthiophene and its derivatives for applications in drug discovery and materials science.
Predicting the Reactivity of Substituted Dibromothiophenes: A Comparative Guide to DFT and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted dibromothiophenes is a critical factor in their application across various fields, including medicinal chemistry and materials science. Predicting this reactivity accurately is key to designing novel molecules with desired properties. This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies with alternative theoretical and experimental methods for predicting the reactivity of these important compounds.
Unveiling Reactivity: A Comparison of Predictive Methodologies
The choice of method for predicting the reactivity of substituted dibromothiophenes depends on the desired balance between accuracy, computational cost, and the specific reactivity aspect being investigated. While DFT has emerged as a powerful and popular tool, other theoretical and experimental approaches offer valuable alternatives and complementary insights.
Density Functional Theory (DFT): A Quantum Chemical Workhorse
DFT has become a standard method for predicting molecular properties and reactivity due to its favorable balance of computational cost and accuracy. By approximating the electron density of a molecule, DFT can calculate a range of reactivity descriptors.
Key DFT Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (HOMO-LUMO gap), are fundamental indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2][3][4]
-
Fukui Functions: These descriptors identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react.[5][6][7][8][9]
-
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness provide a general measure of a molecule's reactivity.
Alternative Theoretical Methods
While DFT is widely used, other computational methods can also predict the reactivity of substituted dibromothiophenes.
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy than DFT for certain systems, but at a significantly greater computational cost.[10][11][12][13]
-
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. While less accurate, they can be useful for screening large numbers of molecules or for studying very large systems.[10][11][12][14]
Experimental Methods: The Ground Truth
Experimental methods provide the ultimate validation for theoretical predictions and offer direct insights into the reactivity of substituted dibromothiophenes.
-
Kinetic Studies: Measuring the rates of reactions, such as electrophilic substitution, provides quantitative data on the reactivity of different substituted dibromothiophenes.[15][16][17][18][19] These studies can involve techniques like stopped-flow analysis for fast reactions.[15][16]
-
Hammett Equation: This linear free-energy relationship quantitatively assesses the effect of substituents on the reactivity of aromatic compounds. By plotting the logarithm of the reaction rate or equilibrium constant against a substituent constant (σ), a reaction constant (ρ) is obtained, which measures the sensitivity of the reaction to electronic effects.[20][21][22][23][24]
Quantitative Data Comparison
The following tables summarize key quantitative data for predicting the reactivity of substituted dibromothiophenes using different methods.
Table 1: Comparison of Theoretical Methods for Reactivity Prediction
| Method | Principle | Typical Output | Advantages | Disadvantages |
| Density Functional Theory (DFT) | Solves the Schrödinger equation using approximations for the exchange-correlation functional. | HOMO/LUMO energies, Fukui functions, global reactivity descriptors, reaction energy profiles. | Good balance of accuracy and computational cost; versatile for a wide range of properties. | Accuracy depends on the choice of functional; can be computationally demanding for very large systems. |
| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation from first principles without empirical parameters. | Highly accurate energies, molecular properties, and reaction barriers. | High accuracy and reliability. | Very high computational cost, limiting its application to smaller molecules. |
| Semi-Empirical (e.g., AM1, PM3) | Uses parameters from experimental data to simplify calculations. | Heats of formation, molecular geometries, orbital energies. | Very fast, suitable for high-throughput screening and large molecules. | Lower accuracy compared to DFT and ab initio methods; reliability depends on the parameterization. |
Table 2: DFT-Calculated Reactivity Descriptors for Hypothetical Substituted 3,4-Dibromothiophenes
| Substituent (at C2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| -H | -6.5 | -1.2 | 5.3 | Moderate |
| -NO₂ (Electron-withdrawing) | -7.2 | -2.5 | 4.7 | Lower |
| -OCH₃ (Electron-donating) | -6.1 | -0.9 | 5.2 | Higher |
| -CH₃ (Electron-donating) | -6.3 | -1.0 | 5.3 | Higher |
Note: These are illustrative values. Actual values will vary depending on the specific DFT functional and basis set used.
Table 3: Experimental vs. Theoretical Reactivity Comparison
| Method | Reactivity Prediction | Supporting Data |
| DFT (Fukui Function) | Predicts the most likely sites for electrophilic attack. For dibromothiophene, DFT calculations often predict the C5 position as the most reactive site for electrophilic substitution. | Fukui function calculations indicating the highest f(-) value at the C5 position. |
| Experimental (Kinetic Studies) | Determines the actual site and rate of reaction. Experimental studies on the bromination of thiophene (B33073) show a high preference for substitution at the α-positions (C2 and C5).[5] | Product analysis from electrophilic substitution reactions confirming the major product as the 2,5-disubstituted thiophene. |
| Experimental (Hammett Plot) | Quantifies the electronic effect of substituents on reaction rates. A positive ρ value for electrophilic aromatic substitution indicates that electron-withdrawing groups decrease the reaction rate. | Linear correlation between log(k/k₀) and σ for a series of substituted thiophenes in an electrophilic substitution reaction. |
Experimental and Computational Protocols
DFT Calculation Protocol
A typical DFT study for predicting the reactivity of a substituted dibromothiophene involves the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Calculation of Reactivity Descriptors: Single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate electronic properties. From these calculations, HOMO and LUMO energies are extracted.
-
Population Analysis: A population analysis (e.g., Natural Bond Orbital analysis) is performed to calculate atomic charges and derive condensed Fukui functions.
Experimental Protocol for Kinetic Studies (Illustrative Example: Bromination)
-
Reactant Preparation: Solutions of the substituted dibromothiophene and the brominating agent (e.g., N-bromosuccinimide, NBS) of known concentrations are prepared in a suitable solvent (e.g., acetic acid).
-
Reaction Initiation: The solutions are mixed at a constant temperature in a reaction vessel.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., by adding a reducing agent to consume unreacted bromine).
-
Product Analysis: The concentration of the reactant and/or product in the quenched aliquots is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The concentration data is plotted against time to determine the reaction rate and the rate constant.
Protocol for Generating a Hammett Plot
-
Synthesize a Series of Compounds: A series of dibromothiophenes with different substituents at a specific position are synthesized.
-
Measure Reaction Rates or Equilibrium Constants: The rate constant (k) or equilibrium constant (K) for a specific reaction (e.g., electrophilic substitution) is measured for each compound in the series, including the unsubstituted parent compound (k₀ or K₀).
-
Obtain Substituent Constants (σ): The appropriate Hammett substituent constants (σ) for each substituent are obtained from the literature.
-
Construct the Hammett Plot: The logarithm of the ratio of the rate or equilibrium constant of the substituted compound to the unsubstituted compound (log(k/k₀) or log(K/K₀)) is plotted against the substituent constant (σ).
-
Determine the Reaction Constant (ρ): The slope of the resulting linear plot is the reaction constant (ρ).
Visualizing the Predictive Workflow
The following diagrams illustrate the logical flow of using DFT to predict reactivity and the relationship between different predictive methods.
Conclusion
Predicting the reactivity of substituted dibromothiophenes is a multifaceted challenge that can be approached with a variety of powerful tools. DFT stands out as a versatile and widely accessible method that provides a good balance of accuracy and computational efficiency. However, for higher accuracy, ab initio methods may be employed, while semi-empirical methods are suitable for rapid screening of large compound libraries. Ultimately, experimental methods such as kinetic studies and Hammett analysis provide the definitive measure of reactivity and are crucial for validating and calibrating theoretical models. A combined approach, where theoretical predictions guide experimental design and experimental results refine computational models, is the most effective strategy for advancing the understanding and application of substituted dibromothiophenes. Further research focusing on direct comparative studies of these methods on a consistent series of substituted dibromothiophenes would be invaluable for establishing more precise guidelines for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. irjweb.com [irjweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Fukui function - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Comparison of ab Initio, DFT, and Semiempirical QM/MM Approaches for Description of Catalytic Mechanism of Hairpin Ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Density functional tight binding: values of semi-empirical methods in an ab initio era - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 20. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hammett equation - Wikipedia [en.wikipedia.org]
- 24. "A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ" by Ariana Yett , '21 and Paul R. Rablen [works.swarthmore.edu]
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Thiophene Derivatives' Biological Activity
Thiophene (B33073) and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the biological screening of novel thiophene derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Thiophene, a sulfur-containing heterocyclic compound, serves as a versatile building block for the synthesis of new therapeutic agents.[1][2] Its derivatives have been extensively studied and have shown promising results as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The biological activity of these compounds is often attributed to the diverse substitutions on the thiophene ring, which influence their interaction with various biological targets.[1]
Comparative Anticancer Activity
Novel thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
A series of synthesized thiophene derivatives (TPs) were evaluated for their cytotoxicity in HepG2 (liver cancer) and SMMC-7721 (liver cancer) cell lines.[6] Among the tested compounds, TP 5 exhibited the most potent anticancer activity, even surpassing the standard anticancer drug paclitaxel (B517696) at a concentration of 30.0 μg/mL.[6] Another study investigated the anticancer properties of thiophene derivatives in breast cancer MCF-7 cells, with some compounds showing IC50 values below 30 µmol/l.[7]
Further research on fused thiophene derivatives identified compounds with dual inhibitory effects on VEGFR-2 and AKT, key proteins in cancer cell signaling pathways.[8] For instance, the trimethoxy analog 3g showed high inhibitory activity on HepG2 cells with an IC50 of 3.77 ± 0.17 μM.[8] Similarly, a study on thieno[2,3-d]pyrimidine (B153573) derivatives reported that compounds 8 and 5 had higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 cell lines.[9]
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| TP 5 | HepG2, SMMC-7721 | More active than paclitaxel at 30.0 μg/mL | [6] |
| SB-200 | MCF-7 | < 30 | [7] |
| 3g (trimethoxy analog) | HepG2 | 3.77 ± 0.17 | [8] |
| 3f (methoxy derivative) | HepG2 | 4.296 ± 0.2 | [8] |
| 3f (methoxy derivative) | PC-3 | 7.472 ± 0.42 | [8] |
| 4c (2-chloro-5-methyl phenyl derivative) | HepG2, PC-3 | Marked activity | [8] |
| Compound 7 | HCT-116 | 11.13 | [10] |
| Doxorubicin (Standard) | HCT-116 | 3.31 | [10] |
| Compound 5 | FLT3 Kinase | 32.435 ± 5.5 | [9] |
| Compound 8 | FLT3 Kinase | 40.55 ± 6.3 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and a control drug (e.g., paclitaxel, doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
MTT Assay Experimental Workflow
Comparative Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11] The carrageenan-induced rat paw edema model is a standard in vivo method to screen for acute anti-inflammatory activity.
A study on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates found that compound 1c showed the maximum inhibitory activity in the carrageenan-induced rat paw edema model, with ibuprofen (B1674241) used as a standard.[12] Another investigation of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified compounds 29a–d as selective COX-2 inhibitors with IC50 values in the range of 0.31–1.40 µM.[3] These compounds also displayed potent anti-inflammatory activity superior to celecoxib (B62257) in the paw edema assay.[3]
| Compound/Derivative | Assay | Activity | Standard | Reference |
| Compound 1c | Carrageenan-induced rat paw edema | Maximum inhibitory activity | Ibuprofen | [12] |
| Compounds 29a–d | COX-2 Inhibition | IC50: 0.31–1.40 µM | Celecoxib | [3] |
| Compound 15 | Carrageenan-induced rat paw edema | 58.46% inhibition (at 50 mg/kg) | Indomethacin (47.73%) | [3] |
| Compound 16 | Carrageenan-induced paw oedema | More effective than indomethacin | Indomethacin | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Albino Wistar rats are divided into groups, including a control group, a standard drug group (e.g., ibuprofen, indomethacin), and test groups for different thiophene derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups.
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Simplified Arachidonic Acid Pathway and NSAID Mechanism
Comparative Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and thiophene derivatives have shown considerable promise in this area.[14] Their activity is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.
A study on novel armed thiophene derivatives revealed that derivative 7 was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa.[15] Another research effort focused on thiophene derivatives effective against drug-resistant Gram-negative bacteria, with compounds 4 , 5 , and 8 exhibiting MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.[14][16] Furthermore, a spiro–indoline–oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml.[17][18]
| Compound/Derivative | Microorganism | Activity | Standard | Reference |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Gentamicin | [15] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | MIC50: 16-32 mg/L | - | [14][16] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant E. coli | MIC50: 8-32 mg/L | - | [14][16] |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | MIC: 2-4 μg/ml | - | [17][18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiophene derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Conclusion
The diverse biological activities of novel thiophene derivatives underscore their potential as lead compounds in drug discovery. The comparative data presented in this guide highlight the promising anticancer, anti-inflammatory, and antimicrobial properties of various thiophene-based compounds. The detailed experimental protocols and visual workflows provide a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full therapeutic potential of this important class of heterocyclic compounds. Continued research focusing on structure-activity relationships and mechanism of action will be crucial for the development of new and effective thiophene-based drugs.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
- 13. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
C-Br vs. C-Cl: A Researcher's Guide to Reactivity in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride as a coupling partner in palladium-catalyzed reactions is a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an objective comparison of the relative reactivity of Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, supported by experimental data, detailed protocols, and mechanistic insights to inform rational substrate selection and reaction optimization.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. Consequently, the weaker the C-X bond, the more readily the reaction proceeds. The established trend for bond dissociation energies (BDE) is C-I > C-Br > C-Cl, making aryl bromides inherently more reactive than their chloro-analogs.[1] However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have enabled the efficient activation of the more robust C-Cl bond, albeit often under more forcing conditions.[2]
Comparative Reactivity Data
The following tables summarize quantitative data from various studies, illustrating the performance of aryl bromides versus aryl chlorides in key palladium-catalyzed cross-coupling reactions under comparable conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organohalide. The data below highlights the generally higher efficiency of aryl bromides.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | <10 | [3] |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [4] |
| 4-Chloroacetophenone | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 85 | [4] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 2 | 98 | [5] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 | [5] |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The trend of higher reactivity for C-Br bonds is also evident here.
| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | 90 | [1] |
| 4-Chloroanisole | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 24 | 82 | [2] |
| 1-Bromo-4-cyanobenzene | n-Butyl acrylate | Pd/C | NaOAc | DMA | 140 | 1 | 96 | [1] |
| 1-Chloro-4-cyanobenzene | n-Butyl acrylate | Palladacycle | K₂CO₃ | NMP | 140 | 12 | 88 | [6] |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. While C-Br bonds are readily activated, C-Cl bonds often require more specialized catalysts and conditions. In some cases, the C-Cl bond can be completely unreactive under conditions that activate the C-Br bond.[7]
| Aryl Halide | Alkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd/Al(OH)₃ | NaOAc | DMSO | 120 | 0.75 | 91 | [8] |
| 1-Chloro-4-methoxybenzene | Phenylacetylene | Pd/Al(OH)₃ | NaOAc | DMSO | 120 | 24 | 41 | [8] |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | NS-MCM-41-Pd | Et₃N | Toluene | 80 | 2 | 46 (at C-Br) | [7] |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 4 | 95 | [9] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. Modern catalysts have shown remarkable efficiency in activating aryl chlorides for this transformation.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | 98 | [10] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | 92 | [11] |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 3 | 95 | [1] |
| 1-Chloro-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 89 | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted to directly compare the reactivity of an aryl bromide and its corresponding aryl chloride in the four major palladium-catalyzed cross-coupling reactions. For a direct comparison, two parallel reactions should be set up, identical in every aspect except for the aryl halide.
General Protocol for a Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield of a biaryl product starting from an aryl bromide versus an aryl chloride.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In two separate reaction vessels, charge the respective aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill each vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent to each vessel, followed by the palladium catalyst (3 mol%).
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, or after a set time, cool the reactions to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layers, concentrate, and purify the crude product by column chromatography.
-
Determine the isolated yield for each reaction and characterize the products.
General Protocol for a Comparative Heck Reaction
Objective: To compare the yield of a substituted alkene from an aryl bromide versus an aryl chloride.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if necessary, e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In two separate, sealed reaction tubes, add the respective aryl halide (1.0 mmol), alkene (1.2 mmol), base (1.5 mmol), palladium catalyst (2 mol%), and ligand (4 mol%).
-
Add the solvent and seal the tubes.
-
Heat the reactions to the desired temperature (e.g., 100-120 °C) and monitor the progress.
-
After cooling, dilute the reaction mixtures with an organic solvent and wash with water.
-
Dry, concentrate, and purify the product via column chromatography.
-
Compare the isolated yields.
General Protocol for a Comparative Sonogashira Coupling
Objective: To compare the efficiency of C-C bond formation between an aryl bromide and an aryl chloride with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF or Toluene)
Procedure:
-
To two separate Schlenk flasks under an inert atmosphere, add the respective aryl halide (1.0 mmol), palladium catalyst (2 mol%), and CuI (1 mol%).
-
Add the solvent, followed by the base and the terminal alkyne (1.1 mmol).
-
Stir the reactions at room temperature or with heating, monitoring by TLC.
-
Upon completion, perform a standard work-up, including filtration to remove the amine salt, followed by extraction.
-
Purify the product by column chromatography and compare the yields.
General Protocol for a Comparative Buchwald-Hartwig Amination
Objective: To compare the yields of an N-aryl amine from an aryl bromide versus an aryl chloride.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge two reaction vessels with the palladium precatalyst, ligand, and base.
-
Add the respective aryl halide (1.0 mmol) and the amine (1.2 mmol) to each vessel.
-
Add the anhydrous solvent.
-
Seal the vessels and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reactions by GC-MS or LC-MS.
-
After cooling, quench the reaction, perform an extractive work-up, and purify by column chromatography to compare the isolated yields.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a generalized workflow for comparing the reactivity of C-Br and C-Cl bonds.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing C-Br vs. C-Cl bond reactivity.
Conclusion
The choice between an aryl bromide and an aryl chloride in palladium-catalyzed cross-coupling is a trade-off between reactivity and cost/availability. Aryl bromides are generally more reactive and often provide higher yields under milder conditions. However, the development of sophisticated catalyst systems has significantly broadened the applicability of the more economical and abundant aryl chlorides. For initial synthetic route development and achieving high yields with less optimization, aryl bromides are often the preferred choice. For large-scale synthesis where cost is a major factor, the investment in developing robust conditions for an aryl chloride substrate can be highly advantageous. This guide provides the foundational data and protocols to make an informed decision based on the specific goals of the research program.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylthiophene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methylthiophene, a chemical commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This chemical is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear the following PPE:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is required.
Handling Precautions:
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Use only non-sparking tools and take precautionary measures against static discharge.[3][4]
Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or with general waste.
Step-by-Step Disposal Guide:
-
Containerization:
-
Ensure the this compound waste is stored in a suitable, tightly closed, and properly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Classification:
-
Chemical waste generators must determine if the waste is classified as hazardous.[2] In most jurisdictions, this compound will be classified as hazardous waste.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS).
-
-
Spill Management:
-
In the event of a spill, evacuate the area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[2][3]
-
For large spills, contact your EHS department or emergency services immediately.
-
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 78.3 °C (172.9 °F) - closed cup | [5] |
| Boiling Point | 65 °C at 15 mmHg | [5] |
| Density | 1.552 g/mL at 25 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Bromo-5-methylthiophene
Essential safety protocols and logistical plans are critical for the secure and effective use of 2-Bromo-5-methylthiophene in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers, ensuring the integrity of experiments, and maintaining a safe work environment. This guide provides comprehensive, step-by-step procedures for the handling, storage, and disposal of this chemical, tailored for professionals in research and drug development.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from potential splashes and contact with the chemical.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Flame-retardant and impervious laboratory coat. | Protects against contamination of personal clothing and skin.[1] | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of vapors. |
| NIOSH-approved respirator if ventilation is inadequate. | Required if exposure limits are exceeded or irritation is experienced.[1][2] |
Emergency First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Operational and Disposal Plan
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] The recommended storage temperature is between 2-8°C. Ensure the container is tightly closed.[3]
Handling and Experimentation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]
Accidental Release Measures: In the event of a spill, evacuate personnel from the area. Remove all sources of ignition.[1] Use personal protective equipment, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and collect it into a suitable, closed container for disposal.[7] Prevent the spill from entering drains or waterways.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][4] Waste should be collected in a designated, labeled, and sealed container for hazardous materials. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps and decision points for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
